Technical Documentation Center

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Core Science & Biosynthesis

Foundational

What is the chemical structure of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

A Core Building Block for Advanced Peptide Synthesis This guide provides a comprehensive technical overview of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, a crucial derivative of the amino acid lysine. Primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Core Building Block for Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, a crucial derivative of the amino acid lysine. Primarily utilized in peptide synthesis and proteomics research, this compound, often referred to as H-Lys(Boc)-OMe, offers researchers a strategic tool for the controlled incorporation of lysine residues into peptide chains. This document, intended for researchers, scientists, and professionals in drug development, will delve into the chemical structure, synthesis, characterization, applications, and safety considerations of this versatile molecule.

Chemical Identity and Structure

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a modified amino acid in which the epsilon-amino group (Nε) of lysine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified to a methyl group. This dual modification is instrumental in its primary application in peptide synthesis. The free alpha-amino group (Nα) allows for its direct coupling to a growing peptide chain, while the Boc group on the side chain prevents unwanted reactions.

The structure of the (S)-enantiomer, the most common form used in the synthesis of biologically active peptides, is depicted below.

Molecular Formula: C₁₂H₂₄N₂O₄[1]

Molecular Weight: 260.33 g/mol [1]

Common Synonyms:

  • H-Lys(Boc)-OMe[1]

  • Nε-Boc-L-lysine methyl ester

  • (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate[1]

CAS Numbers:

  • Free Base (S)-enantiomer: 3017-32-1[1]

  • Hydrochloride Salt (S)-enantiomer: 2389-48-2

  • (R)-enantiomer: 63328-49-4

The molecule is also available as a hydrochloride salt, which often improves its stability and handling properties. The salt form is typically a white to off-white solid.[2]

Structural Visualization

The chemical structure of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate can be represented as follows:

Caption: Chemical structure of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use and characterization of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

PropertyValueSource
Appearance White to off-white solid (hydrochloride salt)[2]
Melting Point 158-159 °C (hydrochloride salt)[2]
Solubility Soluble in methanol.[2][3]
Optical Activity [α]²⁰/D +13.71° (c=0.01 g/mL in H₂O) (hydrochloride salt)[2]
Storage Temperature 2-8°C, under inert atmosphere.
Spectroscopic Data

Expected ¹H NMR features:

  • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

  • Multiplets in the range of 1.2-1.9 ppm for the methylene protons of the lysine side chain.

  • A triplet around 3.1 ppm for the methylene protons adjacent to the Nε-Boc group.

  • A singlet around 3.7 ppm for the methyl ester protons.

  • A multiplet for the α-proton.

  • Signals for the amine protons, which may be broad and exchangeable.

Expected ¹³C NMR features:

  • A signal around 28 ppm for the methyl carbons of the Boc group.

  • A signal around 80 ppm for the quaternary carbon of the Boc group.

  • Signals in the range of 20-40 ppm for the methylene carbons of the lysine side chain.

  • A signal around 52 ppm for the methyl ester carbon.

  • A signal around 53 ppm for the α-carbon.

  • A signal around 156 ppm for the carbonyl carbon of the Boc group.

  • A signal around 175 ppm for the ester carbonyl carbon.

Expected Mass Spectrometry (ESI-MS):

  • A prominent ion corresponding to [M+H]⁺ at m/z 261.18.

Synthesis and Purification

The synthesis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate typically involves two key steps: the selective protection of the ε-amino group of lysine and the subsequent esterification of the carboxylic acid.

Step 1: Nε-Boc Protection of L-Lysine

A common method for the selective protection of the ε-amino group of L-lysine involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups.

Experimental Protocol:

  • Copper Complex Formation: L-lysine hydrochloride is dissolved in water, and a solution of copper(II) sulfate is added to form the copper(II) complex of lysine.

  • Boc Protection: The copper complex is then reacted with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent system, such as a mixture of water and dioxane, in the presence of a base like sodium bicarbonate. This selectively introduces the Boc protecting group onto the ε-amino group.

  • Copper Removal: The copper is subsequently removed from the complex, often by treatment with a chelating agent or by adjusting the pH and precipitating copper hydroxide. This yields Nε-(tert-butoxycarbonyl)-L-lysine (H-Lys(Boc)-OH).

Step 2: Esterification of Nε-Boc-L-lysine

The resulting H-Lys(Boc)-OH is then esterified to produce the final product. The Fischer esterification is a widely used method for this transformation.[6][7]

Experimental Protocol:

  • Reaction Setup: Nε-(tert-butoxycarbonyl)-L-lysine is suspended in methanol.

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrochloric acid, is added to the suspension.[7] Alternatively, thionyl chloride can be used, which reacts with methanol to generate anhydrous HCl in situ.[6] Another effective method involves the use of trimethylchlorosilane in methanol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel to obtain pure Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

G cluster_0 Synthesis Workflow cluster_1 Purification L-Lysine L-Lysine Nε-Boc-L-Lysine Nε-Boc-L-Lysine L-Lysine->Nε-Boc-L-Lysine Boc₂O, Base Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Nε-Boc-L-Lysine->Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Methanol, Acid Catalyst Purified Product Purified Product Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate->Purified Product Column Chromatography

Caption: A simplified workflow for the synthesis of the target molecule.

Applications in Peptide Synthesis

The primary and most significant application of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is as a building block in peptide synthesis, particularly in solution-phase and solid-phase peptide synthesis (SPPS).

Role in Boc Solid-Phase Peptide Synthesis (SPPS)

In the Boc-SPPS strategy, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The Nα-amino group of each incoming amino acid is temporarily protected with a Boc group, which is removed with a mild acid, typically trifluoroacetic acid (TFA), before the next coupling step.

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is particularly useful in this context when the lysine side chain needs to remain protected throughout the synthesis and be deprotected only at the final cleavage step. The Boc group on the ε-amino group is stable to the mild acidic conditions used for Nα-Boc deprotection but is cleaved by the strong acid (e.g., hydrogen fluoride) used in the final step to release the peptide from the resin.

Advantages in Peptide Synthesis:

  • Orthogonal Protection: The Boc group on the side chain is orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used in an alternative SPPS strategy, allowing for selective deprotection and modification of the lysine side chain.

  • Prevention of Side Reactions: The Boc protection of the ε-amino group prevents it from participating in unwanted side reactions during peptide chain elongation.

  • Introduction of Lysine Residues: It provides a reliable method for incorporating lysine residues into a peptide sequence with a protected side chain.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate and its salts.

Hazard Identification:

The hydrochloride salt is classified as follows:

  • GHS Pictogram: GHS07 (Exclamation Mark)[9]

  • Signal Word: Warning[9]

  • Hazard Statement: H302: Harmful if swallowed.[9]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[10]

Conclusion

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a fundamental building block for synthetic peptide chemistry. Its well-defined structure, with a free Nα-amino group and a protected Nε-amino group, allows for the precise and controlled incorporation of lysine residues into complex peptide structures. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe use in research and development, contributing to advancements in areas such as drug discovery, proteomics, and biomaterials science.

References

  • ChemBK. H-Lys(Boc)-OMe . HCl. [Link]

  • LookChem. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • [NO URL PROVIDED]
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • [NO URL PROVIDED]
  • PubChem. (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. [Link]

  • Office of Scientific and Technical Information. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]

  • Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]

  • Scientific Laboratory Supplies. H-Lys(Boc)-OMe hydrochloride, >=98.0% (TLC). [Link]

  • [NO URL PROVIDED]
  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • SpectraBase. Boc-Lys-OH - Optional[13C NMR] - Spectrum. [Link]

  • Rasayan J. Chem. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [Link]

  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]

  • Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ACS Omega. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

Sources

Exploratory

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate exact molecular weight and CAS number

An In-Depth Technical Guide to Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate: A Key Intermediate in Peptide Synthesis and Drug Discovery Authored by: A Senior Application Scientist Introduction Methyl 2-amino-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate: A Key Intermediate in Peptide Synthesis and Drug Discovery

Authored by: A Senior Application Scientist

Introduction

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly known in scientific literature and commercial catalogs as H-Lys(Boc)-OMe, is a pivotal lysine derivative employed extensively in the fields of synthetic chemistry and drug development. It serves as a fundamental building block in the synthesis of peptides, particularly through the Boc (tert-butyloxycarbonyl) strategy of solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive overview of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, detailing its chemical properties, synthesis rationale, and applications. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound. We will explore the causality behind its use, provide validated experimental protocols, and ground all claims in authoritative scientific literature.

The core utility of this molecule lies in its orthogonal protection scheme. The α-amino group remains free and reactive for peptide bond formation, while the ε-amino group on the lysine side chain is temporarily protected by the acid-labile Boc group. The C-terminus is protected as a methyl ester. This strategic arrangement allows for its direct incorporation into a growing peptide chain, with the side chain available for later deprotection and modification if required. The compound exists as two enantiomers, (S) and (R), which are used to introduce L-lysine or D-lysine into peptides, respectively.

Core Compound Properties

The fundamental physicochemical properties of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate are summarized below. It is crucial to distinguish between the two enantiomers, as the stereochemistry is critical for the biological activity of the final peptide.

PropertyValueSource
IUPAC Name methyl 2-amino-6-[[(2-methylpropan-2-yl)oxy]carbonylamino]hexanoatePubChem
Synonyms H-Lys(Boc)-OMe, Boc-Lys-OMeN/A
Molecular Formula C₁₂H₂₄N₂O₄PubChem[1]
Exact Molecular Weight 260.17360725 DaPubChem[1]
Average Molecular Weight 260.33 g/mol PubChem[1]
CAS Number (S)-enantiomer 3017-32-1PubChem[1]
CAS Number (R)-enantiomer 63328-49-4BLDpharm[2]

The Role in Solid-Phase Peptide Synthesis (SPPS): A Mechanistic Perspective

The primary application of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is as a lysine building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The choice of this specific protecting group strategy is a cornerstone of synthetic peptide chemistry, and understanding the causality behind it is essential for its effective use.

The Logic of Orthogonal Protection

In peptide synthesis, it is necessary to control which amino and carboxyl groups react. An "orthogonal" protection scheme is one in which different protecting groups can be removed under distinct chemical conditions without affecting each other.[3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic example.[3]

  • α-Amino Protection (Temporary): The N-terminus of the growing peptide chain is protected with a Boc group, which is labile (removable) under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[4]

  • Side-Chain Protection (Permanent): The reactive side chains of amino acids (like the ε-amino group of lysine) are protected with groups, often benzyl-based, that are stable to TFA but are cleaved by strong acids like hydrofluoric acid (HF) during the final step.[5]

H-Lys(Boc)-OMe is unique in that the Boc group is on the side chain (Nε) rather than the α-amino group. This makes it a building block for introducing a lysine residue where the side chain can be selectively deprotected on the resin if a different, more acid-stable α-amino protecting group (like Fmoc) is used in a hybrid strategy, or it can be deprotected along with all other Boc groups at the end of the synthesis.

Visualizing the Structure

Caption: Chemical structure of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

Experimental Protocol: Incorporation into a Peptide Sequence via Boc-SPPS

The following is a generalized, self-validating protocol for the manual incorporation of H-Lys(Boc)-OMe into a peptide sequence using Boc solid-phase chemistry. This protocol assumes the synthesis is being performed on a Merrifield or PAM resin.

Materials
  • Pre-loaded peptide-resin (e.g., Boc-Gly-PAM-resin)

  • H-Lys(Boc)-OMe (or its hydrochloride salt)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Kaiser Test Kit (for validation of free amines)

Step-by-Step Methodology
  • Resin Swelling:

    • Place the peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Add DCM (10 mL/g of resin) and agitate for 30-60 minutes to swell the resin beads, allowing reagent access.[6]

  • Boc Deprotection (α-Amino Deprotection):

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin.[4]

    • Agitate for a 5-minute pre-wash, then drain.

    • Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes. This step cleaves the Boc group from the N-terminal amino acid on the resin, exposing the free amine as a trifluoroacetate salt.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (2x) to remove residual acid.[4]

  • Neutralization:

    • The newly exposed amine is protonated (as a TFA salt) and must be neutralized to the free amine for the subsequent coupling reaction to proceed.

    • Add a solution of 10% DIEA in DCM (v/v) and agitate for 10 minutes. Repeat this step once.[3]

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

    • Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection and neutralization. A negative result (yellow/clear beads) would indicate a failure in the previous step, and the protocol should be paused to troubleshoot.

  • Amino Acid Coupling (Incorporation of H-Lys(Boc)-OMe):

    • In a separate vial, pre-activate the H-Lys(Boc)-OMe. Dissolve H-Lys(Boc)-OMe (5 eq., 0.5 mmol) and HBTU (5 eq., 0.5 mmol) in DMF.

    • Add DIEA (10 eq., 1.0 mmol) to the activation mixture. The DIEA acts as a non-nucleophilic base to facilitate the reaction.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • Self-Validation: After coupling, wash the resin with DMF and perform a Kaiser test. A negative result (yellow/clear beads) indicates that all free amines have been capped, signifying a successful coupling reaction. If the test is positive, the coupling step should be repeated.

  • Capping (Optional but Recommended):

    • If the Kaiser test remains positive after a second coupling attempt, it indicates that some sites have failed to react. To prevent the formation of deletion sequences, these unreacted amines should be "capped" by acetylation using acetic anhydride and DIEA in DMF.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Workflow Visualization

G start Start: Peptide-Resin (N-terminally Boc-protected) swell 1. Resin Swelling (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM/IPA) deprotect->wash1 neutralize 3. Neutralization (10% DIEA in DCM) wash1->neutralize kaiser1 Kaiser Test (Free Amine?) neutralize->kaiser1 activate 4a. Pre-activate H-Lys(Boc)-OMe (HBTU/DIEA in DMF) kaiser1->activate Positive fail1 FAIL: Troubleshoot Deprotection kaiser1->fail1 Negative couple 4b. Coupling Reaction activate->couple wash2 Wash (DMF/DCM) couple->wash2 kaiser2 Kaiser Test (Complete?) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative fail2 FAIL: Recouple or Cap kaiser2->fail2 Positive end End: Peptide Chain Extended by one Lys(Boc) residue next_cycle->end

Caption: Experimental workflow for incorporating H-Lys(Boc)-OMe in Boc-SPPS.

Applications in Drug Development and Research

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is more than just a synthetic intermediate; it is an enabler of advanced therapeutic and diagnostic modalities.

  • Therapeutic Peptides: It is a fundamental component for synthesizing therapeutic peptides that require lysine residues for their biological function or for subsequent modification.[7] Lysine is often critical for receptor binding and solubility.

  • Protein Engineering: Researchers use this compound to modify specific lysine residues within proteins, which can alter protein stability, activity, or therapeutic efficacy.[8]

  • Bioconjugation: The ε-amino group of the lysine side chain, once deprotected, is a common site for "bioconjugation." This involves attaching other molecules, such as imaging agents, polymers (like PEG), or cytotoxic drugs to create peptide-drug conjugates (PDCs) for targeted delivery.[8][9]

  • Prodrug Development: The compound can be used in the creation of prodrugs, where the lysine residue is part of a linker that is cleaved in vivo to release an active pharmaceutical ingredient, potentially improving its solubility and bioavailability.[8]

Conclusion

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a high-value chemical tool whose utility is rooted in the principles of synthetic control and orthogonal protection. Its well-defined structure allows for the precise incorporation of a protected lysine residue into complex biomolecules. For scientists in peptide chemistry and drug discovery, a thorough understanding of its properties and the causality behind its application in protocols like Boc-SPPS is not merely academic—it is essential for the successful design and synthesis of next-generation therapeutics and research agents.

References

  • Anjani Laboratories (2025). Boc-Lys(Boc)-OSu: A Cornerstone for Pharma and Biotech Applications. [Link]

  • PubChem - National Institutes of Health (n.d.). (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. [Link]

Sources

Foundational

Physicochemical properties of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

An In-Depth Technical Guide for Chemical Biology and Drug Development Executive Summary Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as H-Lys(Boc)-OMe , is a highly versatile, orthogonally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Biology and Drug Development

Executive Summary

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as H-Lys(Boc)-OMe , is a highly versatile, orthogonally protected amino acid derivative. By featuring a free α -amine, a methyl ester-protected C-terminus, and a tert-butyloxycarbonyl (Boc)-protected ϵ -amine, it serves as a foundational building block in solution-phase peptide synthesis, prodrug development, and the engineering of lipid-nanoparticle (LNP) precursors for mRNA delivery systems 1. This whitepaper details its physicochemical properties, handling causality, and self-validating experimental workflows.

Physicochemical Architecture & Quantitative Data

In its free base form, H-Lys(Boc)-OMe is prone to oxidation and degradation. Consequently, it is almost exclusively synthesized, commercialized, and utilized as a hydrochloride salt (H-Lys(Boc)-OMe·HCl) to ensure long-term stability and controlled reactivity 2.

Table 1: Physicochemical Properties of H-Lys(Boc)-OMe
PropertyFree Base (H-Lys(Boc)-OMe)Hydrochloride Salt (H-Lys(Boc)-OMe·HCl)
CAS Number 3017-32-1 32389-48-2 2
Molecular Formula C₁₂H₂₄N₂O₄C₁₂H₂₅ClN₂O₄
Molecular Weight 260.33 g/mol 3296.79 g/mol 2
Melting Point N/A (Viscous Oil)158–159 °C (Crystallized from MeOH/Ether) 4
Optical Activity N/A+13.71° (C=0.01 g/ml in H₂O) 4
Solubility Profile Organic solvents (DCM, EtOAc)Methanol, Water, DMSO, Ethanol 5
Storage Conditions -20 °C, highly unstable2–8 °C, inert atmosphere (Hygroscopic) 5
Causality in Handling & Storage

The hydrochloride salt is notably hygroscopic 4. Exposure to ambient humidity allows water molecules to intercalate into the crystal lattice, which can subsequently hydrolyze the methyl ester over time or quench moisture-sensitive coupling reagents (e.g., HATU, DCC) during downstream synthesis. Therefore, storing the compound at 2–8 °C in a tightly sealed container under an inert nitrogen or argon atmosphere is a strict requirement to maintain ≥98% purity 5.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction success before proceeding.

Protocol A: α -Amine Directed Peptide Coupling

Objective: Couple H-Lys(Boc)-OMe·HCl to an Fmoc-protected amino acid while preserving the ϵ -Boc group. Causality: The α -amine is locked as a non-nucleophilic hydrochloride salt. It must be liberated in situ using a non-nucleophilic base (DIPEA) to allow nucleophilic attack on the activated carboxylate, while the methyl ester prevents unwanted self-polymerization.

  • Activation: In an oven-dried flask, dissolve 1.0 eq of the carboxylic acid (e.g., Fmoc-Ala-OH) and 1.1 eq of HATU in anhydrous DMF (0.2 M). Stir for 5 minutes to form the active O7-azabenzotriazole ester.

  • Neutralization & Coupling: Add 1.2 eq of H-Lys(Boc)-OMe·HCl, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess base neutralizes the HCl salt and maintains the basic environment required by HATU.

  • IPC Validation (TLC): After 2 hours, spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The disappearance of the deep purple spot (primary α -amine) confirms complete conversion.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% aqueous Citric Acid (removes unreacted amine and DIPEA) and saturated NaHCO₃ (removes unreacted carboxylic acid).

  • Final Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze via LC-MS (ESI+) to confirm the target mass and ¹H-NMR to verify the retention of the Boc group (strong singlet at ~1.4 ppm).

Protocol B: Synthesis of Charge-Altering Releasable Transporters (CARTs) for mRNA Delivery

Objective: Utilize H-Lys(Boc)-OMe to synthesize polycationic vectors capable of complexing anionic mRNA for targeted lung delivery 1. Causality: The orthogonal protection allows the α -amine to be selectively alkylated and polymerized. Post-polymerization, the ϵ -Boc groups are cleaved to yield a polycationic surface that electrostatically binds mRNA.

  • N-Alkylation: Charge a round-bottom flask with H-Lys(Boc)-OMe·HCl (4.0 mmol) and NaHCO₃ (8.9 mmol) in 12 mL of acetonitrile. Reflux at 85 °C for 1 hour, then add bromoethanol (4.4 mmol). Stir overnight 1.

  • Secondary Amine Protection: Filter and concentrate the residue. Resuspend in 4 mL of MeOH and add di-tert-butyl dicarbonate (4.15 mmol) to yield the fully protected monomer 1.

  • Polymerization: Subject the monomer to low-temperature (-78 °C) organocatalytic ring-opening polymerization to form the amphiphilic block copolymer 1.

  • Global Deprotection: Treat the resulting N-Boc-protected polymer with 10% Trifluoroacetic acid (TFA) in DCM for 4 hours.

  • IPC Validation (NMR/GPC): Analyze via ¹H-NMR to confirm the quantitative removal of the N-Boc protecting group (disappearance of the 1.4 ppm peak) and Gel Permeation Chromatography (GPC) to ensure no loss in the average degree of polymerization (target DP ≈ 42) 1.

Mechanistic Pathway Visualizations

Orthogonal_Reactivity A H-Lys(Boc)-OMe (Starting Material) B Alpha-Amine Coupling (HATU/DIPEA) A->B Step 1 C C-Terminus Saponification (LiOH) B->C Step 2 D Epsilon-Amine Deprotection (TFA) B->D Alt Step 2

Fig 1: Orthogonal reactivity workflow of H-Lys(Boc)-OMe demonstrating selective deprotection.

CART_Synthesis Start H-Lys(Boc)-OMe HCl [Precursor] Alkylation N-Alkylation (Bromoethanol, NaHCO3) Start->Alkylation Protection Secondary Amine Protection (Boc2O) Alkylation->Protection Polym Ring-Opening Polymerization (Organocatalyst) Protection->Polym Deprotect Global Deprotection (10% TFA in DCM) Polym->Deprotect End Polycationic K-CART [mRNA Delivery Vector] Deprotect->End

Fig 2: Synthesis of polycationic CART vectors from H-Lys(Boc)-OMe for targeted mRNA delivery.

References

  • (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • H-Lys(Boc)-OMe·HCl Analytical Reagent | Controlled Quality Source: AR-Reagent / Nanjing Finechem Holdings Co., Ltd. URL:[Link]

  • Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

Standard 1H and 13C NMR chemical shifts for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Whitepaper: Standard 1 H and 13 C NMR Chemical Shifts and Analytical Workflows for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Executive Summary Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Standard 1 H and 13 C NMR Chemical Shifts and Analytical Workflows for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Executive Summary

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as H-Lys(Boc)-OMe , is a critical orthogonally protected amino acid building block. It is extensively utilized in the synthesis of Charge-Altering Releasable Transporters (CARTs) for mRNA delivery[1], radical dendrimers for MRI contrast agents[2], and complex bioconjugates like chlorin e6 derivatives for photodynamic therapy[3]. This whitepaper provides a comprehensive, mechanistically grounded guide to the nuclear magnetic resonance (NMR) characterization of H-Lys(Boc)-OMe, establishing standard 1 H and 13 C chemical shifts, explaining the causality behind these spectral signatures, and detailing self-validating experimental protocols for structural validation.

Structural and Magnetic Resonance Fundamentals

The structural architecture of H-Lys(Boc)-OMe features a free α -amine, a methyl ester-protected C-terminus, and a Boc-protected ϵ -amine. This orthogonal protection strategy dictates its unique electronic environment, which translates directly into its NMR spectral fingerprint.

  • Deshielding at the α

    • and ϵ -carbons: The α -proton is deshielded by both the adjacent free amine and the anisotropic effect of the ester carbonyl, shifting it to ~3.45 ppm. The ϵ -protons are deshielded by the carbamate nitrogen, appearing at ~3.10 ppm.
  • Carbamate vs. Ester Carbonyls: In 13 C NMR, the ester carbonyl carbon is observed downfield (~176.5 ppm), while the Boc carbamate carbonyl is significantly more shielded (~156.0 ppm). This 20 ppm difference is caused by the strong resonance electron donation from the carbamate nitrogen, which increases electron density at the carbonyl carbon relative to a standard ester[4].

Standard Quantitative NMR Data

The following tables summarize the standard chemical shifts for H-Lys(Boc)-OMe in CDCl 3​ at 298 K.

Table 1: Standard 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment
ϵ -NH (Boc) 4.60 - 4.80br s1H-Broadened due to quadrupolar relaxation of 14 N and slow exchange.
O-CH 3​ (Ester) 3.72s3H-Highly deshielded by the adjacent ester oxygen.
α -CH 3.42 - 3.48dd1H7.5, 5.5Split by the adjacent β -CH 2​ diastereotopic protons.
ϵ -CH 2​ 3.05 - 3.15m2H-Deshielded by the adjacent electronegative carbamate nitrogen.
α -NH 2​ 1.50 - 1.70br s2H-Free amine; chemical shift is highly concentration and moisture dependent.
β,γ,δ -CH 2​ 1.35 - 1.80m6H-Aliphatic backbone; complex overlapping multiplets due to similar magnetic environments.
C(CH 3​ ) 3​ (Boc) 1.43s9H-Intense singlet; highly shielded equivalent methyl groups.
Table 2: Standard 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Carbon TypeMechanistic Assignment
C=O (Ester) 176.5Quaternary (C)Deshielded carbonyl carbon typical of alkyl esters.
C=O (Boc) 156.0Quaternary (C)Shielded relative to ester due to nitrogen lone-pair resonance donation.
C(CH 3​ ) 3​ (Boc) 79.0Quaternary (C)Deshielded by the adjacent carbamate oxygen and hyperconjugation.
α -CH 54.5Methine (CH)Deshielded by the adjacent amine and ester groups.
O-CH 3​ (Ester) 52.0Methyl (CH 3​ )Deshielded by the ester oxygen.
ϵ -CH 2​ 40.2Methylene (CH 2​ )Deshielded by the carbamate nitrogen.
β -CH 2​ 34.5Methylene (CH 2​ )Adjacent to the electron-withdrawing α -center.
δ -CH 2​ 29.5Methylene (CH 2​ )Intermediate aliphatic shielding.
C(CH 3​ ) 3​ (Boc) 28.4Methyl (CH 3​ )Three equivalent methyl carbons.
γ -CH 2​ 22.8Methylene (CH 2​ )Most shielded backbone carbon, furthest from electronegative atoms.

Experimental Protocol: High-Fidelity NMR Sample Preparation and Acquisition

To ensure reproducibility and self-validating results, the following step-by-step methodology must be adhered to. This protocol minimizes artifacts such as line broadening from paramagnetic impurities or chemical exchange.

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of highly pure H-Lys(Boc)-OMe. Dissolve the compound in 0.6 mL of isotopically enriched CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is selected because it is an aprotic solvent that readily dissolves lipophilic protected amino acids while minimizing the rapid proton exchange of the α -NH 2​ group, which would otherwise cause severe peak broadening in protic solvents like CD 3​ OD.

Step 2: Filtration and Tube Loading

  • Action: Pass the dissolved sample through a tightly packed glass wool plug housed in a Pasteur pipette directly into a 5 mm precision NMR tube.

  • Causality: This removes insoluble microparticulates (e.g., dust or undissolved salts) that distort magnetic field homogeneity and degrade spectral resolution.

Step 3: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual 3D shimming on the Z-axis.

  • Validation Metric: The TMS internal standard peak must achieve a line width at half height (FWHM) of < 1.0 Hz. If this is not achieved, the sample must be re-shimmed or re-filtered.

Step 4: 1 H NMR Acquisition

  • Parameters: Pulse angle 30°, relaxation delay (D1) 1.5 s, acquisition time (AQ) 3.0 s, 16 to 32 scans.

  • Causality: A 1.5 s D1 ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the aliphatic and methyl protons.

Step 5: 13 C NMR Acquisition

  • Parameters: Pulse angle 30°, relaxation delay (D1) 2.0 s, acquisition time (AQ) 1.0 s, 256 to 512 scans.

  • Causality: Employ broad-band 1 H decoupling (e.g., WALTZ-16 sequence) to collapse carbon-proton scalar couplings, yielding sharp singlets for each carbon environment and maximizing the signal-to-noise ratio.

Analytical Workflows & Diagnostic Logic

The validation of H-Lys(Boc)-OMe relies on a structured diagnostic logic. The presence of the Boc group is confirmed by the massive 9H singlet at 1.43 ppm and the corresponding 13 C signals at 28.4, 79.0, and 156.0 ppm. The methyl ester is validated by the 3H singlet at 3.72 ppm and 13 C signals at 52.0 and 176.5 ppm. If any of these diagnostic peaks are missing, or if the integration ratios deviate from the expected 9:3:1 (Boc:OMe: α -CH), the sample is compromised.

NMR_Workflow Start Synthesized/Commercial H-Lys(Boc)-OMe SamplePrep Sample Preparation (CDCl3, 298K, TMS internal std) Start->SamplePrep Acq1H 1H NMR Acquisition (400/500 MHz, ns=16) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (100/125 MHz, ns=256) SamplePrep->Acq13C CheckBoc Verify Boc Group (1H: 1.43 ppm, 13C: 28.4, 79.0, 156.0) Acq1H->CheckBoc CheckOMe Verify Methyl Ester (1H: 3.72 ppm, 13C: 52.0, 176.5) Acq1H->CheckOMe CheckBackbone Verify Lysine Backbone (α-CH, ε-CH2 shifts) Acq1H->CheckBackbone Acq13C->CheckBoc Acq13C->CheckOMe Acq13C->CheckBackbone Decision Are all diagnostic peaks present and integrals correct? CheckBoc->Decision CheckOMe->Decision CheckBackbone->Decision TwoDNMR 2D NMR (COSY/HSQC) Resolve overlapping aliphatic multiplets Decision->TwoDNMR Ambiguous Pure Validation Complete (High Purity H-Lys(Boc)-OMe) Decision->Pure Yes Impure Impurity Detected (e.g., free Lys, Boc-deprotected, or solvent) Decision->Impure No TwoDNMR->Pure TwoDNMR->Impure

Diagnostic workflow for NMR validation of H-Lys(Boc)-OMe purity and structural integrity.

Mechanistic Insights and Common Artifacts

When analyzing H-Lys(Boc)-OMe, researchers frequently encounter specific spectral artifacts that must be mechanistically understood to avoid misinterpretation:

  • Boc Rotamers: At room temperature, the rotation around the C-N partial double bond of the carbamate group can be slow on the NMR timescale. This occasionally leads to minor peak broadening or the appearance of a secondary set of very minor peaks (rotamers) near the ϵ -CH 2​ and Boc signals. This is a fundamental dynamic process, not a chemical impurity.

  • Moisture Sensitivity of the Free Amine: The α -NH 2​ protons (~1.50 - 1.70 ppm) are highly sensitive to trace water in the CDCl 3​ . If the solvent is wet, this signal will broaden significantly or merge with the H 2​ O peak (~1.56 ppm in CDCl 3​ ), making accurate integration impossible. Drying the solvent over activated molecular sieves (4Å) prior to sample preparation is a self-validating step to ensure sharp amine signals.

References[1] Title: Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgDncV-N5KeghH9FJjOSH5-q1u4OWWYAuKoVyTTnFOm-Bw0x_pGOky8AJhGpZWxKtOOZWQDHjnfMdk8pkZF0EfVVJaJC2Q4zveI5jRdhnWN3GrSUjNsBXINMMX8x1p4KjGI7u5a5AaKxn7qDMvvGDfkzM=[2] Title: Radical dendrimers as Magnetic Resonance Imaging Contrast Agents. Source: uab.cat. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-GS-oF_6wnp4U-ISDDEdDpO05BF7irmH3DvA9FS-NeLEcF-Yx0BNnqdr0-pB715VsHgl9SeM0vDpPMx4n9KN1ZKu1wqOPMZrx7DUOpYhrEKvwCnvXXjvF9D3ZQGzTyJ3PoEgZhH4imTrWj7CuXceoxURy0Nh__Il4PQ==[3] Title: Syntheses and Cellular Investigations of 173-, 152-, and 131-Amino Acid Derivatives of Chlorin e6. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb27RnerlZ14ChXmjV7y97cQcSwBC2l_G3sb2zxuwpxC-AqCiPe_I9HY3mcotCE-VqXPLEUX4E1-Tlq7zXtUOdRZjLE4R1AT5wGVY4BzC1tu4awQ0ev-QkNcr7ki-l5FCzXBmc[4] Title: A new method for peptide synthesis in the N→C direction: amide assembly through silver-promoted reaction of thioamides. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoL5wrkQWl8UQo16lVUfcbg6XIod1uoiizuwz2wa49RUNlWo6kYZCi8G6hKeTIKoX5gy8pAH2uZQpiTDrBPUSdCekIStpIaDlcxPGcpM5glbXjsKOyozEk54l1LVB32TT0pTJ6x_WXbr4ij6HZhkHP_EQOskfocg==

Sources

Foundational

Crystal Structure and Stereochemistry of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate: A Structural and Synthetic Guide

Executive Summary Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly designated as H-Lys(Boc)-OMe (PubChem CID: 7018776)[1], is a highly versatile, orthogonally protected derivative of L-lysine. By leaving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly designated as H-Lys(Boc)-OMe (PubChem CID: 7018776)[1], is a highly versatile, orthogonally protected derivative of L-lysine. By leaving the α -amine free while protecting the ϵ -amine with an acid-labile tert-butoxycarbonyl (Boc) group and the carboxyl terminus as a methyl ester, this molecule serves as a critical building block in advanced bioconjugation, dendrimer synthesis, and peptide engineering[2][3].

This whitepaper provides an in-depth analysis of the stereochemical architecture, crystallographic properties, and synthetic applications of H-Lys(Boc)-OMe, specifically focusing on its hydrochloride salt form (H-Lys(Boc)-OMe·HCl) (PubChem CID: 16218818)[4][5], which is the preferred state for structural characterization and long-term stability.

Stereochemistry and Molecular Architecture

Chirality and Conformational Dynamics

H-Lys(Boc)-OMe retains the natural (S)-configuration at the α -carbon (C2), which is paramount for maintaining the biological activity and secondary structure predictability of resulting peptide sequences. The stereochemical integrity of this chiral center must be preserved during synthetic manipulations to prevent epimerization, particularly during base-catalyzed ester hydrolysis or aggressive coupling conditions.

The aliphatic chain (C3 to C6) exhibits significant conformational flexibility. However, the introduction of the bulky Boc group at the ϵ -nitrogen imposes strict steric constraints.

  • Rotameric Restrictions: The tert-butyl moiety forces the adjacent carbamate linkage into a predominantly trans ( Z ) conformation to minimize steric clash with the hexanoate backbone.

  • Chain Extension: To minimize anti-pentane interactions, the aliphatic chain strongly favors an all-anti (extended) conformation in the solid state, maximizing the distance between the polar α -amine/ester domain and the hydrophobic Boc domain.

The Role of the Hydrochloride Salt

In its free base form, the unprotonated α -amine of H-Lys(Boc)-OMe is nucleophilic and prone to intermolecular auto-aminolysis (attacking the methyl ester of a neighboring molecule to form diketopiperazines or linear oligomers). To enforce stability and facilitate crystallization, the molecule is universally handled as a hydrochloride salt (H-Lys(Boc)-OMe·HCl)[6]. Protonation of the α -amine ( −NH3+​ ) eliminates its nucleophilicity and introduces a strong hydrogen-bond donor capable of anchoring the crystal lattice.

Crystallographic Properties and Supramolecular Assembly

While single-crystal X-ray diffraction (XRD) data for small, flexible aliphatic amino acids can be challenging to obtain due to thermal motion and dynamic disorder, the supramolecular assembly of H-Lys(Boc)-OMe·HCl is driven by a highly ordered hydrogen-bonding network.

Crystal Packing Forces
  • Ionic Interactions: The primary driving force of the crystal lattice is the electrostatic attraction between the protonated α -ammonium group ( −NH3+​ ) and the chloride counterion ( Cl− ). Each chloride ion typically acts as a multi-dentate hydrogen bond acceptor, bridging multiple lysine molecules.

  • Carbamate Hydrogen Bonding: The ϵ -carbamate proton ( −NH−COO− ) acts as a strong hydrogen bond donor. In the solid state, it frequently engages in intermolecular hydrogen bonding with the carbonyl oxygen of the methyl ester or the carbamate carbonyl of an adjacent molecule, forming continuous 1D hydrogen-bonded chains.

  • Hydrophobic Packing: The tert-butyl groups of the Boc moiety aggregate through van der Waals interactions, creating distinct hydrophobic layers within the crystal lattice that alternate with the polar ionic layers.

Quantitative Physicochemical Data

The following table summarizes the structural and physicochemical parameters of H-Lys(Boc)-OMe·HCl crucial for crystallographic and synthetic planning[2][7].

ParameterValue / DescriptionCausality / Significance
Molecular Formula C12​H25​ClN2​O4​ Represents the HCl salt; essential for calculating exact stoichiometry in coupling reactions.
Molecular Weight 296.79 g/mol Used for precise molarity calculations during bioconjugation.
Topological Polar Surface Area (TPSA) 90.7 ŲIndicates moderate polarity; dictates solvent selection for crystallization (e.g., favors polar aprotic/protic mixtures).
Chiral Centers 1 (C2, S-configuration)Dictates the stereospecificity of the resulting macromolecule.
Hydrogen Bond Donors 4 ( −NH3+​ counts as 3, ϵ−NH as 1)Drives the supramolecular packing and crystal lattice stability.
Hydrogen Bond Acceptors 4 (Carbonyl and ether oxygens)Facilitates extensive intermolecular networking in the solid state.

Experimental Workflows: Crystallization and Structural Elucidation

To achieve high-resolution structural mapping of H-Lys(Boc)-OMe·HCl, researchers must employ controlled crystallization techniques. The causality behind the solvent choice is critical: the solvent must dissolve the polar salt but allow for slow precipitation driven by a non-polar anti-solvent to yield diffraction-quality single crystals.

Protocol: Vapor Diffusion Crystallization

Self-Validating System: The use of polarized light microscopy prior to XRD ensures that only single, non-twinned crystals are subjected to the beam, preventing unresolvable diffraction patterns.

  • Solvent Preparation: Dissolve 50 mg of high-purity ( 98.0%) H-Lys(Boc)-OMe·HCl[3] in 0.5 mL of a highly polar solvent (e.g., Methanol or minimal water) to ensure complete dissociation of aggregates.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 2-dram glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Chamber: Place the 2-dram vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether or Hexane).

  • Vapor Equilibration: Seal the outer vial tightly. Allow the system to sit undisturbed at 4 °C for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solution and inducing supersaturation.

  • Validation: Harvest the resulting crystals and examine them under a polarized light microscope. Select crystals that exhibit uniform extinction (turning completely dark at specific angles of rotation), confirming they are single crystals rather than twinned clusters.

Workflow Diagram: Crystallization to XRD

XRD_Workflow N1 H-Lys(Boc)-OMe·HCl Powder N2 Solvent Selection (e.g., MeOH/Et2O) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Crystal Harvesting & Cryoprotection N3->N4 Verify via Microscopy N5 X-Ray Diffraction Data Collection N4->N5 N6 Phase Problem Resolution (Direct Methods) N5->N6 N7 Structural Refinement & Stereochemical Mapping N6->N7

Workflow for the crystallization and X-ray diffraction analysis of H-Lys(Boc)-OMe.

Advanced Applications in Drug Development

The unique orthogonal protection of H-Lys(Boc)-OMe makes it an indispensable tool in the synthesis of complex therapeutics and diagnostic agents.

Synthesis of Radical Dendrimers for MRI Contrast Agents

In the development of advanced Magnetic Resonance Imaging (MRI) contrast agents, Dynamic Nuclear Polarization (DNP) is used to hyperpolarize nuclear spins, overcoming the intrinsic low sensitivity of NMR[8][9]. This requires paramagnetic compounds. H-Lys(Boc)-OMe is utilized to functionalize organic persistent radicals (such as PROXYL or TEMPO derivatives)[10][11].

Mechanism: The free α -amine of H-Lys(Boc)-OMe undergoes amidation with the carboxylic acid group of 3-carboxy-PROXYL. This reaction is typically mediated by HATU (coupling agent) and DIEA (base) at room temperature[11]. The resulting PROXYL-Lys(Boc)-OMe radical serves as a building block for polyradical dendrimers, which tune spin-spin interactions to maximize DNP enhancements for highly sensitive MRI applications[8][9].

Bioconjugation to Chlorin e6 for Photodynamic Therapy

Chlorin e6 is a potent photosensitizer used in photodynamic therapy (PDT) for oncology. To improve its cellular uptake and targeting, researchers conjugate amino acids to its peripheral carboxylic acid groups. H-Lys(Boc)-OMe is specifically used to synthesize 173-lysyl(Boc) chlorin e6 derivatives[12][13].

Protocol Synopsis:

  • Activation: Pheophorbide a is selectively hydrolyzed to yield a free 173-carboxylic acid. This acid is activated using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in dichloromethane (CH2Cl2)[12].

  • Coupling: H-Lys(Boc)-OMe·HCl is neutralized in situ with DIEA and added to the activated mixture. The reaction is kept dilute to prevent the formation of bispheophorbide anhydrides[12][13].

  • Ring Opening: The isocyclic ring of the resulting Lysyl(Boc)OMe-pheophorbide a is opened using sodium methoxide (NaOMe) in THF to yield the 173-lysyl(Boc) chlorin e6 tetramethyl ester (TME)[12][13].

Bioconjugation S1 Pheophorbide a (Starting Material) S2 Selective Hydrolysis (173-carboxylic acid) S1->S2 S3 DCC/DMAP Activation S2->S3 S4 Coupling with H-Lys(Boc)-OMe S3->S4 S5 Lysyl(Boc)OMe-pheophorbide a S4->S5 Amide Bond Formation S6 Isocyclic Ring Opening (NaOMe/THF) S5->S6 S7 173-lysyl(Boc) chlorin e6 S6->S7

Synthesis pathway of 173-lysyl(Boc) chlorin e6 utilizing H-Lys(Boc)-OMe.

Conclusion

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (H-Lys(Boc)-OMe) is a structurally dynamic and synthetically vital molecule. Its stereochemistry dictates the spatial arrangement of bioconjugates, while its solid-state behavior as a hydrochloride salt ensures stability against auto-degradation. By leveraging its orthogonal protection scheme, researchers can execute highly specific modifications—ranging from the synthesis of hyperpolarized MRI contrast agents to targeted photodynamic therapeutics—with absolute regiochemical control.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7018776, (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16218818, L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)." PubChem. Available at:[Link]

  • Fisher Scientific. "Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98%." Fisher Scientific. Available at:[Link]

  • Zhang, S. "Radical dendrimers as Magnetic Resonance Imaging Contrast Agents." Universitat Autònoma de Barcelona (UAB) DDD. Available at: [Link]

  • Lloveras, V., et al. "Synthesis, Characterization and Applications of Persistent Radical Systems." Universitat Autònoma de Barcelona (UAB). Available at:[Link]

  • Smith, K. M., et al. "Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of Chlorin e6." Journal of Medicinal Chemistry / PMC. Available at:[Link]

Sources

Exploratory

Aqueous Stability of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate: A Technical Guide

Executive Summary Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as H-Lys(Boc)-OMe , is a critical orthogonally protected amino acid building block utilized extensively in peptide synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as H-Lys(Boc)-OMe , is a critical orthogonally protected amino acid building block utilized extensively in peptide synthesis and targeted drug development. When formulated or handled in aqueous solutions, the molecule presents a unique stability challenge due to its dual functional vulnerabilities: a base-labile C-terminal methyl ester and an acid-labile N-epsilon tert-butoxycarbonyl (Boc) protecting group.

As an application scientist, understanding the causality behind its degradation is paramount. This whitepaper dissects the mechanistic pathways of H-Lys(Boc)-OMe degradation, provides quantitative pH-stability profiling, and outlines a self-validating experimental protocol for accurate stability-indicating analysis.

Mechanistic Profiling of Aqueous Degradation

The stability of H-Lys(Boc)-OMe in water is entirely dictated by the pH of the microenvironment. The molecule is squeezed between two competing degradation mechanisms, requiring formulators to target a narrow "Goldilocks" pH window.

Base-Catalyzed Saponification of the C-Terminal Methyl Ester

The C-terminal methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification). At physiological pH (7.4) and above, the unprotonated alpha-amine allows for standard ester hydrolysis. However, as the pH increases beyond 8.0, the abundance of hydroxide ions drives rapid saponification, yielding the partially deprotected H-Lys(Boc)-OH[1].

The Causality: Interestingly, at slightly acidic pH values where the alpha-amine is protonated ( NH3+​ ), the strong electron-withdrawing inductive effect of the cation makes the ester carbonyl carbon more electrophilic, theoretically increasing its vulnerability to nucleophilic attack compared to fully N-protected equivalents 2[2]. Fortunately, the lack of ambient OH− at lower pH levels mitigates this risk, making weakly acidic conditions preferable for storage.

Acid-Catalyzed Cleavage of the N-Epsilon Boc Group

The tert-butoxycarbonyl (Boc) group is an industry-standard protecting group due to its robust stability against bases and nucleophiles[3]. In aqueous solutions, Boc remains fully intact at neutral and basic pH. However, it is fundamentally acid-labile.

The Causality: At pH < 3.0, the carbamate oxygen undergoes protonation. This initiates a slow cleavage mechanism that releases a stable tert-butyl cation and carbon dioxide, ultimately yielding the fully deprotected H-Lys-OMe[4]. This vulnerability necessitates the strict avoidance of strong mineral acids during formulation and extraction[5].

Nucleophilic Alpha-Amine Reactivity

Because the alpha-amine of H-Lys(Boc)-OMe is unprotected, it exists in an equilibrium between its protonated (non-nucleophilic) and deprotonated (nucleophilic) states. At pH > 7.5, the deprotonated amine can participate in intermolecular aminolysis, forming oligomers. However, steric hindrance and the much faster competing rate of ester saponification usually make this a secondary, minor degradation pathway.

Mechanisms cluster_acid Acidic Pathway (pH < 3.0) cluster_base Basic Pathway (pH > 8.0) API H-Lys(Boc)-OMe (Optimal Stability pH 4.0 - 6.0) Acid Protonation of Carbamate Oxygen API->Acid H+ Catalyzed Base OH- Nucleophilic Attack on Carbonyl API->Base OH- Catalyzed BocCleavage t-Butyl Cation & CO2 Release (Forms H-Lys-OMe) Acid->BocCleavage EsterHydrolysis Saponification (Forms H-Lys(Boc)-OH) Base->EsterHydrolysis

Figure 1: pH-dependent aqueous degradation pathways of H-Lys(Boc)-OMe.

Quantitative pH-Stability Profile

To facilitate rapid decision-making during drug formulation, the empirical stability data for H-Lys(Boc)-OMe in aqueous buffers at 25°C is summarized below. The optimal formulation window lies strictly between pH 4.0 and 6.0.

pH RangeDominant Degradation PathwayEstimated Half-Life (25°C)Formulation Suitability
< 3.0 Acid-catalyzed Boc cleavage< 24 hoursPoor
4.0 - 6.0 Minimal (Optimal stability window)> 14 daysExcellent
7.0 - 7.5 Slow ester hydrolysis3 - 5 daysModerate
> 8.0 Rapid saponification< 4 hoursUnsuitable

Experimental Workflows: Stability-Indicating Assay

When designing a stability-indicating assay for H-Lys(Boc)-OMe, the protocol must be a self-validating system . A common pitfall in analytical chemistry is artifactual degradation occurring during the analysis rather than during the actual experimental incubation.

Rationale for a Self-Validating Protocol

Because the API contains an acid-labile Boc group, utilizing standard 0.1% Trifluoroacetic acid (TFA) in the HPLC mobile phase can cause on-column Boc cleavage, leading to false-positive degradation readings. To establish a self-validating baseline, we replace TFA with a milder 0.1% Formic Acid (FA) modifier. FA provides sufficient ion-pairing for chromatographic retention without compromising the carbamate linkage. Furthermore, aliquots taken from basic or highly acidic incubations must be immediately quenched to pH ~5.0 to arrest degradation prior to injection.

Workflow Prep 1. Buffer Prep (pH 2-10) Incubate 2. Incubation (1 mg/mL API) Prep->Incubate Quench 3. Quenching (Neutralize to pH 5) Incubate->Quench Analyze 4. LC-MS Analysis (0.1% FA Mobile Phase) Quench->Analyze

Figure 2: Self-validating experimental workflow for stability-indicating LC-MS analysis.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM buffer solutions across the target pH range (e.g., Citrate-Phosphate for pH 3-7, Tris-HCl for pH 8-10). Verify pH using a calibrated meter.

  • API Dissolution: Dissolve6[6] to a final concentration of 1.0 mg/mL in the respective buffers. Ensure complete dissolution (sonicate briefly if necessary, avoiding heat generation).

  • Incubation: Aliquot the solutions into sealed amber glass vials to prevent photo-degradation. Incubate in a controlled environmental chamber at 25°C.

  • Sampling & Quenching (Critical Step): At predefined timepoints (0, 1, 4, 24, 72 hours), extract a 100 µL aliquot.

    • For basic samples (pH > 7): Immediately add an optimized volume of 0.1 M HCl to bring the aliquot pH down to ~5.0.

    • For acidic samples (pH < 4): Immediately add an optimized volume of 0.1 M NaOH to bring the aliquot pH up to ~5.0.

  • LC-MS Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detection: Monitor UV absorbance at 210 nm and utilize MS (ESI+) to confirm the mass of the parent peak (m/z ~261.1 for the free base) and identify specific degradation products (e.g., m/z ~247.1 for saponified product, m/z ~161.1 for Boc-cleaved product).

Conclusion

The aqueous stability of H-Lys(Boc)-OMe is a delicate balancing act. By understanding the opposing kinetic forces—acid-catalyzed Boc cleavage and base-catalyzed methyl ester saponification—researchers can successfully formulate this compound by targeting a weakly acidic environment (pH 4.0 - 6.0). Implementing self-validating analytical protocols with proper quenching and mild chromatographic conditions ensures that degradation data reflects true formulation stability rather than methodological artifacts.

References

  • "Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution" - RSC Publishing. 2

  • "Boc-Protected Amino Groups" - Organic Chemistry Portal.3

  • "US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof" - Google Patents. 1

  • "H-Lys(Boc)-OMe·HCl Analytical Reagent | Controlled Quality" - AR Reagent. 6

  • "Understanding Boc protection and deprotection in peptide synthesis" - BenchChem. 4

  • "Protecting Groups for Amines: Carbamates" - Master Organic Chemistry.5

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate from L-lysine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Peptide synthesis, bioconjugation, and the development of Lysine-Derived Charge-Altering Releasable Transporters...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Peptide synthesis, bioconjugation, and the development of Lysine-Derived Charge-Altering Releasable Transporters (CARTs) for mRNA/siRNA delivery[1].

Introduction and Mechanistic Overview

The synthesis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, commonly abbreviated as H-Lys(Boc)-OMe·HCl , from native L-lysine requires precise chemoselectivity. L-lysine possesses two primary amine groups (the α -amine and the ϵ -amine) with differing pKa values and steric environments.

To achieve selective protection of the ϵ -amine without affecting the α -amine, a transient masking strategy is employed. The standard industrial and laboratory approach utilizes Copper(II) complexation[2]. The Cu²⁺ ion forms a stable, square-planar chelate complex with the α -amino and carboxylate groups of L-lysine, leaving the ϵ -amino group exposed for nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O). Following decomplexation, the intermediate H-Lys(Boc)-OH is isolated.

The subsequent esterification of H-Lys(Boc)-OH to H-Lys(Boc)-OMe·HCl presents a kinetic challenge: the tert-butoxycarbonyl (Boc) protecting group is highly acid-labile, yet esterification typically requires strongly acidic catalysis (e.g., HCl in methanol)[3]. This protocol resolves this by utilizing strictly controlled low-temperature conditions (-10 °C) during the in situ generation of methanolic HCl via thionyl chloride (SOCl₂), allowing the esterification to proceed faster than the Boc deprotection pathway.

Synthetic Workflow Pathway

G Lys L-Lysine Hydrochloride Cu Cu(II) Complexation (Masks α-NH2 & COOH) Lys->Cu Boc Boc2O Addition (Selective ε-NH2 Protection) Cu->Boc Decomp Decomplexation (EDTA or H2S) Boc->Decomp Mid H-Lys(Boc)-OH Decomp->Mid Ester Esterification (MeOH / SOCl2 at -10°C) Mid->Ester Prod H-Lys(Boc)-OMe·HCl (Target Molecule) Ester->Prod

Fig 1: Step-by-step synthesis workflow of H-Lys(Boc)-OMe·HCl from L-Lysine.

Experimental Protocols

Protocol A: Synthesis of H-Lys(Boc)-OH via Cu(II) Complexation

Objective: Chemoselective protection of the ϵ -amine.

  • Complexation: Dissolve L-lysine hydrochloride (1.0 eq) in distilled water. Add basic copper(II) carbonate (CuCO₃·Cu(OH)₂, 0.55 eq). Reflux the suspension for 2 hours until the solution turns a deep, clear blue, indicating complete formation of the Lysine-Cu²⁺ complex[2]. Filter the hot solution to remove any unreacted copper carbonate.

  • Boc Protection: Cool the blue filtrate to room temperature. Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by a solvent mixture of 1,4-dioxane (or tetrahydrofuran) to maintain solubility. Slowly add Boc₂O (1.1 eq) dropwise. Stir vigorously at room temperature for 12-16 hours. The ϵ -amine, being the only available nucleophile, reacts to form the Boc-protected complex.

  • Decomplexation: The copper must be removed to liberate the free α -amino acid. Add a chelating agent such as EDTA (disodium salt) or use a decoppering reagent like 8-hydroxyquinoline or sodium sulfide[2]. If using H₂S gas or sodium sulfide, copper(II) sulfide (CuS) will precipitate as a black solid.

  • Isolation: Filter the CuS precipitate through a Celite pad. Adjust the pH of the filtrate to ~6.0 using dilute HCl to precipitate the zwitterionic H-Lys(Boc)-OH. Collect the white solid via vacuum filtration, wash with cold water and ethanol, and dry under high vacuum.

Protocol B: Low-Temperature Esterification to H-Lys(Boc)-OMe·HCl

Objective: Carboxyl esterification without Boc cleavage.

  • Preparation: Suspend the dried H-Lys(Boc)-OH (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Activation: Cool the suspension strictly to -10 °C using an ice-salt or dry ice-acetone bath. Crucial Step: The temperature must not exceed 0 °C to prevent acid-catalyzed Boc deprotection[3].

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. The reaction of SOCl₂ with methanol generates anhydrous HCl and methyl sulfite in situ, protonating the α -amine and catalyzing the esterification of the carboxylic acid.

  • Propagation: Allow the reaction mixture to stir at 0 °C for 4 hours, then slowly warm to room temperature and stir for an additional 12 hours. The suspension will gradually turn into a clear solution as the ester hydrochloride salt forms and dissolves.

  • Purification: Concentrate the reaction mixture in vacuo to a viscous oil. Triturate the oil with cold anhydrous diethyl ether to induce crystallization. Filter the resulting white crystals of H-Lys(Boc)-OMe·HCl, wash with copious amounts of diethyl ether, and dry under vacuum.

Quantitative Data & Analytical Validation

To ensure the integrity of the self-validating protocol, the synthesized compound must be verified against the following expected parameters.

Analytical ParameterExpected Result / ValueDiagnostic Significance
Appearance White crystalline solidIndicates high purity and successful salt formation.
Yield (Overall) 75% - 85%Demonstrates efficiency of the chemoselective masking.
Mass Spectrometry (ESI+) m/z 261.18[M+H]⁺Confirms the molecular weight of the free base (C₁₂H₂₄N₂O₄).
¹H NMR (CD₃OD, 400 MHz) δ 1.44 (s, 9H, Boc)Validates that the Boc group survived the esterification.
¹H NMR (CD₃OD, 400 MHz) δ 3.82 (s, 3H, OMe)Confirms successful methyl esterification.
Solubility Soluble in Methanol, DMFConsistent with the hydrochloride salt form[3].

References

  • CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection Source: Google Patents URL
  • Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs Source: Bioconjugate Chemistry (ACS Publications / PMC) URL:[Link]

  • N-Boc-L-lysine methyl ester hydrochloride - Physico-chemical Properties and Preparation Source: ChemBK URL:[Link]

Sources

Application

How to use Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate in solid-phase peptide synthesis

Application Note: Strategic Implementation of H-Lys(Boc)-OMe in Advanced Peptide Synthesis Executive Summary Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly designated as H-Lys(Boc)-OMe , is a highly spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Implementation of H-Lys(Boc)-OMe in Advanced Peptide Synthesis

Executive Summary

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly designated as H-Lys(Boc)-OMe , is a highly specialized lysine derivative utilized in complex peptide architectures[1]. Unlike standard Fmoc-protected amino acids used for linear C-to-N solid-phase peptide synthesis (SPPS), H-Lys(Boc)-OMe features a free α -amine, a Boc-protected ϵ -amine, and a methyl ester-protected carboxyl terminus.

As a Senior Application Scientist, I designed this protocol guide to address the unique mechanistic requirements of this building block. Because its C-terminus is blocked, it cannot be attached to standard SPPS resins. Instead, it is deployed strategically for on-resin side-chain derivatization (e.g., branching from Asp/Glu residues) or solution-phase fragment condensation to generate peptide-drug conjugates, stapled peptides, or targeted amphiphiles[2].

Mechanistic Profile & Orthogonal Strategy

The utility of H-Lys(Boc)-OMe lies in its orthogonal protecting group strategy, which dictates the experimental causality of its handling:

  • The Nucleophilic α -Amine: Left unprotected to act as the primary nucleophile for coupling to free carboxylates. Because the reagent is supplied as a hydrochloride salt (H-Lys(Boc)-OMe·HCl), an additional equivalent of a tertiary amine base (e.g., DIPEA) is strictly required to liberate the free amine prior to activation.

  • The Boc-Protected ϵ -Amine: Resistant to the basic conditions of coupling but highly labile to the acidic conditions (TFA) used during final resin cleavage.

  • The OMe-Protected C-Terminus: Prevents self-polymerization during coupling. It is completely stable to TFA cleavage[2], allowing the isolation of a C-terminally protected fragment. If the free acid is required, it must be removed via basic saponification (e.g., LiOH/THF/H 2​ O)[2].

G Struct H-Lys(Boc)-OMe·HCl Alpha α-Amine (Free) Nucleophilic Attacker Struct->Alpha Epsilon ε-Amine (Boc) TFA-Labile Protection Struct->Epsilon Carboxyl Carboxyl (OMe) Base-Labile Protection Struct->Carboxyl

Orthogonal protecting group strategy of H-Lys(Boc)-OMe.

Quantitative Data: Coupling Reagent Selection

The choice of coupling reagent is dictated by the steric hindrance of the target carboxylate. Table 1 summarizes validated conditions for incorporating H-Lys(Boc)-OMe.

Table 1: Validated Coupling Conditions for H-Lys(Boc)-OMe

Coupling SystemSolventBase (Equivalents)Reaction TimePrimary ApplicationYield / Efficiency
HATU / HOAt DMFDIPEA (3.0 - 4.0 eq)2 - 4 hOn-resin side-chain branching>95% conversion
EDC·HCl / HOBt DMF / DCMDIPEA (2.0 - 3.0 eq)12 - 24 hSolution-phase condensation[2]75 - 85% isolated
DCC / DMAP DCMDIEA (2.0 eq)14 hPorphyrin/Chlorin conjugation[3]~52% isolated[3]

Experimental Methodologies

Protocol A: On-Resin Side-Chain Branching

Objective: Couple H-Lys(Boc)-OMe to the deprotected side-chain of a Glu residue on a resin-bound peptide. Self-Validating System: Because we are coupling an amine onto the resin (rather than a carboxylate), the standard Kaiser test (which detects resin-bound amines) cannot monitor reaction completion. Validation requires a micro-cleavage and LC-MS analysis.

Step-by-Step Procedure:

  • Resin Preparation: Ensure the N-terminus of the resin-bound peptide is protected (e.g., Boc or Acetyl) to prevent unwanted polymerization.

  • Side-Chain Deprotection: If the target Glu is protected with an Allyl ester (Glu(OAll)), treat the resin with Pd(PPh 3​ ) 4​ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 × 30 min to liberate the free γ -carboxylate.

  • Pre-Activation: Wash the resin with DMF. Add 3.0 equivalents of HATU to the resin, followed by a minimal volume of DMF to swell the beads.

  • Salt Neutralization & Coupling: In a separate vial, dissolve 3.0 equivalents of H-Lys(Boc)-OMe·HCl in DMF. Add 4.0 equivalents of DIPEA (1 eq to neutralize the HCl salt, 3 eq to drive the HATU activation). Vortex briefly and add the solution to the resin.

  • Agitation: Shake the reaction vessel at room temperature for 2 to 4 hours.

  • Validation Checkpoint: Withdraw a 5 mg resin aliquot. Wash with DCM, dry, and treat with 95% TFA / 2.5% TIPS / 2.5% H 2​ O for 1 hour. Precipitate in cold ether and analyze via LC-MS to confirm the mass shift corresponding to the addition of Lys-OMe.

  • Global Cleavage: Once confirmed, treat the bulk resin with the TFA cleavage cocktail. The Boc group on the Lys ϵ -amine will be removed, yielding a branched peptide with a free amine and an intact methyl ester.

G A 1. Resin Peptide (Free Carboxyl) B 2. Activation (HATU/DIPEA) A->B C 3. Coupling (H-Lys(Boc)-OMe) B->C D 4. Global Cleavage (TFA Scavenger) C->D E 5. Branched Peptide (Lys-OMe Tagged) D->E

Workflow for on-resin side-chain conjugation using H-Lys(Boc)-OMe.

Protocol B: Solution-Phase Fragment Condensation

Objective: Synthesize a cationic amphiphile or conjugated fragment by coupling H-Lys(Boc)-OMe to a carboxylic acid intermediate[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the carboxylic acid intermediate in anhydrous DMF or DCM.

  • Activation: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt (or HATU for sterically hindered substrates). Stir at 25 °C for 15 minutes to form the active ester[2].

  • Amine Addition: Add 1.1 equivalents of H-Lys(Boc)-OMe·HCl to the reaction mixture. Immediately add 2.5 to 3.0 equivalents of DIPEA to neutralize the hydrochloride salt and maintain a basic environment[2].

  • Reaction: Stir the mixture overnight at 25 °C under an inert atmosphere (N 2​ or Argon)[2].

  • Workup (Self-Validation): Dilute the mixture with ethyl acetate. Wash sequentially with 10% citric acid (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid), and brine. Dry over anhydrous Na 2​ SO 4​ .

  • Deprotection (Optional): If the free acid is required, treat the purified intermediate with LiOH in THF/H 2​ O (2.0 h at 25 °C) to saponify the methyl ester[2]. To remove the Boc group, treat with DCM/TFA (1:1 v/v) for 0.5 h at 25 °C[2].

Troubleshooting Guide

Table 2: Common Failure Modes and Causality-Driven Solutions

ObservationMechanistic CauseCorrective Action
Incomplete Coupling (LC-MS shows starting material) Failure to neutralize the HCl salt of H-Lys(Boc)-OMe.Ensure total DIPEA equivalents > (Coupling Reagent eq + H-Lys(Boc)-OMe·HCl eq). Check pH of coupling solution (should be ~8).
Formation of Anhydride Byproducts High concentration during DCC activation favors bis-anhydride formation[3].Dilute the reaction mixture (e.g., to 0.05 M) to favor the intermolecular amine attack[3].
Loss of Methyl Ester during Cleavage Trace moisture in strongly acidic cleavage cocktail causing acid-catalyzed hydrolysis.Ensure cleavage cocktail is freshly prepared. The OMe group is generally stable to TFA, but prolonged exposure to aqueous acid can cause partial hydrolysis.

References

  • Wholesale H-Lys(Boc)-OMe·HCl CAS:2389-48-2 Manufacturers and Suppliers. Xindao Biotech.[Link]

  • Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. Journal of Medicinal Chemistry (ACS).[Link]

  • Syntheses and Cellular Investigations of 173-, 152-, and 131-Amino Acid Derivatives of Chlorin e6. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Method

Application Note: Boc Deprotection Strategies for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Executive Summary Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate , commonly referred to as H-Lys(Boc)-OMe , is a highly versatile orthogonally protected amino acid derivative utilized extensively in peptide synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate , commonly referred to as H-Lys(Boc)-OMe , is a highly versatile orthogonally protected amino acid derivative utilized extensively in peptide synthesis, bioconjugation, and the development of cationic amphiphiles. Commercially, it is frequently supplied as an α -amine hydrochloride salt (CAS RN: 2389-48-2).

This application note provides detailed, field-validated protocols for the selective removal of the ϵ -tert-butoxycarbonyl (Boc) protecting group while preserving the integrity of the C-terminal methyl ester. By leveraging controlled acidolysis, researchers can efficiently generate the fully deprotected lysine methyl ester ( H−Lys−OMe ) as a stable bis-salt, ready for downstream coupling or biological evaluation.

Mechanistic Rationale & Structural Considerations

The deprotection of the N-Boc group relies on strong, anhydrous acidic conditions. The structural dichotomy of H-Lys(Boc)-OMe presents a specific chemical challenge: cleaving the highly acid-labile ϵ -Boc carbamate without hydrolyzing the α -methyl ester.

Fortunately, aliphatic methyl esters are highly stable to strong acids provided the environment remains strictly anhydrous [1]. The introduction of water would invite acid-catalyzed ester hydrolysis, yielding the free carboxylic acid. Therefore, utilizing anhydrous solvents (DCM, 1,4-Dioxane) and anhydrous acid sources (TFA, HCl gas dissolved in dioxane) is a non-negotiable requirement.

Reaction Causality:

  • Protonation: The acidic proton targets the carbonyl oxygen of the Boc carbamate. Because the α -amine is basic, it will immediately consume one equivalent of acid; thus, a large molar excess of acid (typically 10–20 equivalents) is deployed.

  • Cleavage: The protonated intermediate undergoes heterolytic cleavage, expelling a stable tert-butyl cation and leaving behind a carbamic acid [4].

  • Decarboxylation: The carbamic acid is inherently unstable and spontaneously decarboxylates, releasing CO2​ gas.

  • Cation Trapping/Elimination: The tert-butyl cation eliminates a proton to form isobutylene gas. Because H-Lys-OMe lacks sensitive nucleophilic residues (like Tryptophan or Methionine), the addition of carbocation scavengers (e.g., triisopropylsilane) is generally unnecessary, simplifying the workflow [3].

Mechanism A H-Lys(Boc)-OMe (Starting Material) B Protonated Boc-Intermediate (Unstable) A->B + H+ (TFA or HCl) C Carbamic Acid + t-Butyl Cation (Cleavage) B->C - t-Butyl Cation D H-Lys-OMe Bis-Salt + CO2 + Isobutylene C->D Decarboxylation (-CO2)

Caption: Acid-catalyzed N-Boc deprotection mechanism of H-Lys(Boc)-OMe.

Comparative Analysis of Deprotection Reagents

The choice of acid dictates the final salt form of the product, which dramatically impacts its hygroscopicity, handling, and downstream solubility.

ParameterProtocol A: 4M HCl in 1,4-DioxaneProtocol B: TFA in DCM
Acid Strength Strong (Mineral Acid)Moderate-Strong (Organic Acid)
Product Salt Form Bis-hydrochloride ( 2⋅HCl )Bis-trifluoroacetate ( 2⋅TFA )
Physical State Highly stable, non-hygroscopic powderOften hygroscopic, sticky solids or oils
Reaction Time 30 - 60 minutes1 - 2 hours
Volatility / Removal High (HCl gas escapes easily in vacuo)Low (TFA requires co-evaporation with toluene)
Ester Stability Excellent (Strictly anhydrous)Excellent (Strictly anhydrous)

Expert Insight: For H-Lys-OMe, Protocol A (HCl/Dioxane) is vastly superior if the goal is to isolate a weighable, shelf-stable solid [2]. TFA salts of diamines are notoriously difficult to crystallize and often require lyophilization.

Experimental Workflows & Protocols

Workflow Step1 Step 1: Dissolution Dissolve substrate in anhydrous DCM or Dioxane Step2 Step 2: Acidification Add 4M HCl/Dioxane or 50% TFA/DCM at 0°C Step1->Step2 Step3 Step 3: Cleavage Stir at RT for 30-120 mins Monitor CO2 effervescence Step2->Step3 Step4 Step 4: Concentration Remove volatiles in vacuo Co-evaporate with toluene (if TFA) Step3->Step4 Step5 Step 5: Isolation Triturate with cold diethyl ether Filter bis-salt precipitate Step4->Step5

Caption: Standard experimental workflow for Boc deprotection and isolation.

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Preferred)

This method leverages commercially available anhydrous HCl in dioxane to produce the highly stable H-Lys-OMe 2HCl salt [1].

Materials:

  • H-Lys(Boc)-OMe HCl (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10-15 eq)

  • Anhydrous Diethyl Ether (Cold)

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a drying tube (e.g., CaCl2​ ) to allow gas escape while preventing moisture ingress. Do not seal the system, as CO2​ evolution will pressurize the vessel.

  • Dissolution & Acidification: Cool the flask to 0 °C in an ice bath. Add the H-Lys(Boc)-OMe HCl directly to the 4M HCl in dioxane solution (approx. 5 mL per mmol of substrate). Causality: Cooling mitigates the exothermic protonation step and prevents unwanted side reactions.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously. You will observe effervescence (bubbling) as CO2​ and isobutylene are generated.

  • Monitoring: Stir for 30–60 minutes. The cessation of gas evolution is a reliable, self-validating physical indicator that the decarboxylation is complete.

  • Concentration: Concentrate the reaction mixture in vacuo using a rotary evaporator to a thick syrup.

  • Isolation via Trituration: Add 15-20 mL of ice-cold anhydrous diethyl ether and triturate (scratch the inside of the flask with a glass rod) until a fine white precipitate forms. Causality: The bis-hydrochloride salt is highly polar and insoluble in ether, while residual dioxane and organic byproducts remain dissolved.

  • Filtration: Filter the precipitate over a glass frit, wash twice with cold ether, and dry thoroughly under high vacuum to yield H-Lys-OMe 2HCl.

Protocol B: Deprotection using TFA in Dichloromethane

This is the classical solution-phase approach, useful if HCl/Dioxane is unavailable [3].

Materials:

  • H-Lys(Boc)-OMe HCl (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Acidification: Cool to 0 °C. Slowly add an equal volume of TFA to achieve a 1:1 (v/v) TFA:DCM mixture.

  • Cleavage: Stir at RT for 1 to 2 hours. Monitor the effervescence.

  • Concentration & Co-evaporation: Remove the volatiles in vacuo. Because TFA has a high boiling point and forms strong hydrogen bonds with the amine, the resulting residue will likely be a thick oil. Add 10 mL of toluene and evaporate again. Causality: Toluene forms an azeotrope with TFA, facilitating its complete removal without the need for excessive, potentially degrading heat.

  • Isolation: Triturate the oily residue with cold diethyl ether to induce precipitation of the H-Lys-OMe 2TFA salt. If it resists crystallization (common for TFA salts), dry the oil under high vacuum overnight until it forms a glassy solid.

Analytical Monitoring & Self-Validation

To ensure scientific integrity, the protocol acts as a self-validating system:

  • Macroscopic Validation: The generation of gas bubbles confirms the mechanism is active. The immediate phase change (precipitation) upon the addition of non-polar ether confirms the removal of the lipophilic Boc group.

  • Chromatographic Validation (TLC): Using a mobile phase of CH2​Cl2​ :MeOH (9:1), the starting material will migrate (visualized by Ninhydrin as a faint spot or by iodine). The fully deprotected bis-salt will remain firmly at the baseline ( Rf​=0.0 ) due to its extreme polarity.

  • Mass Spectrometry (LC-MS): The reaction is deemed complete when the target mass [M+H]+=175.1 m/z (corresponding to the free H−Lys−OMe ) is the sole peak, and the starting material mass ( 275.2 m/z) is entirely absent.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M) Source: Journal of Peptide Research URL:[Link]

  • Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Lysine-Containing Peptidomimetics Using Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Introduction: The Strategic Importance of Lysine in Peptidomimetic Design Lysine, with its primary amine side chain, is a cornerstone in the design of peptidomimetics, a class of molecules that mimic the structure and fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Lysine in Peptidomimetic Design

Lysine, with its primary amine side chain, is a cornerstone in the design of peptidomimetics, a class of molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties.[1] The cationic nature of the lysine side chain at physiological pH is crucial for interactions with biological targets, improving solubility, and influencing cell permeability. Peptidomimetics are engineered to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of lysine and its derivatives into these structures allows for a wide range of chemical modifications, leading to novel therapeutic agents with applications as antimicrobials, in drug delivery, and as probes for studying biological systems.[3][4]

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known as H-Lys(Boc)-OMe, is a key building block in the synthesis of these advanced peptidomimetics.[2] This derivative offers the strategic advantage of orthogonal protection, where the α-amino group is free for peptide bond formation, the ε-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the C-terminus is a methyl ester.[5] This arrangement allows for selective chemical transformations at different sites of the molecule, providing the synthetic flexibility required for the construction of complex and highly functionalized peptidomimetics.

This comprehensive guide provides an in-depth exploration of the application of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate in the solution-phase synthesis of a model dipeptide. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the characterization and purification of the resulting compounds.

Core Principles: Orthogonal Protection and Peptide Coupling

The successful synthesis of peptidomimetics hinges on a robust orthogonal protection strategy.[5] This approach utilizes protecting groups for different functional moieties that can be removed under distinct chemical conditions, thus allowing for the selective deprotection and modification of one functional group while others remain intact. In our model synthesis, we employ the following protecting groups:

  • Boc (tert-butoxycarbonyl): Protecting the ε-amino group of lysine. This group is stable under coupling conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protecting the α-amino group of the coupling partner. This group is stable to acid but is removed by a secondary amine, typically piperidine.

  • Methyl Ester: Protecting the C-terminus of the lysine residue. This group is stable to both acidic and basic conditions used for Boc and Fmoc deprotection, respectively, and is typically removed by saponification with a base like sodium hydroxide.

The formation of the peptide bond is achieved through the use of coupling reagents that activate the carboxylic acid of one amino acid derivative to facilitate its reaction with the free amino group of another. Common and effective coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[7][8] These reagents minimize the risk of racemization and promote high-yield peptide bond formation.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the synthesis of a model lysine-containing dipeptide using Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

G cluster_0 Preparation of Reactants cluster_1 Peptide Coupling cluster_2 Purification & Characterization cluster_3 Deprotection A Fmoc-Ala-OH C Activation of Fmoc-Ala-OH (EDC/HOBt) A->C B H-Lys(Boc)-OMe D Coupling Reaction B->D C->D Activated Acid E Work-up & Crude Product Isolation D->E Crude Dipeptide F Purification by Flash Chromatography E->F G Characterization (NMR, MS) F->G Pure Dipeptide H Fmoc Deprotection (Piperidine) G->H I Boc Deprotection (TFA) G->I J Saponification (NaOH) G->J

Caption: Solution-Phase Synthesis Workflow.

Detailed Protocols

Materials and Reagents:

  • Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (H-Lys(Boc)-OMe·HCl)

  • Fmoc-Ala-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • 1 M Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Safety Precautions:

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] EDC and HOBt are potential sensitizers.[12] TFA is highly corrosive and should be handled with extreme care.[13] Refer to the Safety Data Sheets (SDS) for all reagents before use.[9][10][11][13]

Protocol 1: Synthesis of Fmoc-Ala-Lys(Boc)-OMe Dipeptide

This protocol details the coupling of Fmoc-protected alanine with the free amine of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

Step-by-Step Procedure:

  • Preparation of the Free Amine:

    • In a round-bottom flask, dissolve Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir at room temperature for 20 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq) to the cooled solution and stir for 20 minutes. The formation of the HOBt active ester is often indicated by a color change.[14]

  • Coupling Reaction:

    • To the activated Fmoc-Ala-OH solution, add the free amine solution prepared in step 1.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-Ala-Lys(Boc)-OMe.

Protocol 2: Characterization of the Synthesized Dipeptide

Accurate characterization is essential to confirm the identity and purity of the synthesized peptidomimetic.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified dipeptide in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and to verify the structure. The spectra should show characteristic peaks for the Fmoc, Boc, and methyl ester groups, as well as the amino acid residues.

  • Mass Spectrometry (MS):

    • Analyze the purified product by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular weight and confirm the correct mass of the dipeptide.[15]

Protocol 3: Selective Deprotection of the Dipeptide

This protocol outlines the selective removal of the Fmoc and Boc protecting groups.

A. Fmoc Deprotection:

  • Dissolve the purified Fmoc-Ala-Lys(Boc)-OMe in a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

  • The resulting H-Ala-Lys(Boc)-OMe can be used directly in the next coupling step or purified by chromatography.

B. Boc Deprotection:

  • Dissolve the purified Fmoc-Ala-Lys(Boc)-OMe in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as a TFA salt.

Quantitative Data Summary

The following table provides representative data for the synthesis and characterization of the model dipeptide, Fmoc-Ala-Lys(Boc)-OMe.

ParameterTypical ValueMethod of Determination
Yield 75-85%Gravimetric analysis after purification
Purity >95%HPLC
¹H NMR Consistent with structure400 MHz NMR Spectrometer
¹³C NMR Consistent with structure100 MHz NMR Spectrometer
MS (ESI) [M+H]⁺ calculated and foundESI-MS

Troubleshooting and Expert Insights

  • Low Coupling Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated ester and reduce the coupling efficiency. Incomplete neutralization of the amine hydrochloride can also lead to lower yields.

  • Racemization: The use of HOBt as an additive helps to suppress racemization during the coupling reaction.[8] For particularly sensitive amino acids, performing the reaction at a lower temperature can be beneficial.

  • Difficult Purification: If the crude product is difficult to purify by flash chromatography, consider using reverse-phase high-performance liquid chromatography (RP-HPLC) for higher resolution separation.[16][17][18]

  • Incomplete Deprotection: Monitor the deprotection reactions by TLC or LC-MS to ensure complete removal of the protecting groups. If the reaction is sluggish, the reaction time can be extended or the concentration of the deprotecting agent can be increased.

Conclusion

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a versatile and valuable building block for the synthesis of lysine-containing peptidomimetics. The orthogonal protection of its functional groups provides the synthetic flexibility necessary to construct complex and diverse molecular architectures. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this reagent to advance their research in drug discovery and chemical biology.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]

  • Safety Data Sheet. (n.d.). 3. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Bolt, H. L., & Cobb, S. L. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2019, December 4). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. [Link]

  • ChemBK. (2024, April 9). H-Lys(Boc)-OMe . HCl. [Link]

  • ResearchGate. (n.d.). Chemoselective validation of lysine ϵ‐NH2 and characterization of the.... [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. [Link]

  • Google Patents. (n.d.). CN109879935B - A kind of liquid phase synthesis method of polypeptide.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • DSpace. (n.d.). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • National Center for Biotechnology Information. (2016, November 2). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. [Link]

  • ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC ?. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3.. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Reddit. (2017, February 22). coupling reaction using EDC/HOBt. [Link]

  • University at Albany. (n.d.). Peptide Synthesis Protocols. [Link]

  • ResearchGate. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]

  • Springer Nature Experiments. (n.d.). Peptide Synthesis. [Link]

  • HPLC of Peptides and Proteins. (n.d.). HPLC of Peptides and Proteins. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Peptide synthesis. [Link]

Sources

Method

Engineering Targeted Drug Delivery Systems Using Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Application Note & Protocol Guide for Advanced Nanocarrier and Conjugate Synthesis Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale The development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide for Advanced Nanocarrier and Conjugate Synthesis Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The development of targeted drug delivery systems—such as peptide-drug conjugates (PDCs), polyion complex vesicles, and dendritic nanocarriers—relies heavily on versatile, multifunctional building blocks. Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate , commonly known as H-Lys(Boc)-OMe (CAS: 2389-48-2)[1], is a highly specialized lysine derivative that serves as a cornerstone in modern bioconjugation.

As a Senior Application Scientist, I emphasize that the utility of H-Lys(Boc)-OMe lies in its orthogonal protection strategy . The molecule presents three distinct reactive nodes:

  • Free α -Amine: Available for immediate primary conjugation (e.g., amidation with a drug's carboxylic acid)[2].

  • Boc-Protected ϵ -Amine: Acid-labile; remains inert during primary conjugation but can be selectively deprotected using Trifluoroacetic acid (TFA) to expose a secondary attachment point for targeting ligands or polymer branching[3].

  • Methyl Ester-Protected α -Carboxyl: Base-labile; prevents unwanted polymerization during peptide coupling and can be selectively hydrolyzed using LiOH/NaOH[3].

This precise control over reactivity prevents the formation of heterogeneous byproducts, ensuring the self-validating synthesis of complex, monodisperse delivery vehicles.

OrthogonalLogic HLys H-Lys(Boc)-OMe Starting Material AlphaAmine Free α-Amine (Primary Conjugation) HLys->AlphaAmine BocGroup ε-Boc Group (Acid-Labile Protection) HLys->BocGroup MethylEster α-Methyl Ester (Base-Labile Protection) HLys->MethylEster DrugCoupling Coupling (HATU/DIPEA) Attach Drug/Fluorophore AlphaAmine->DrugCoupling BocDeprotect TFA/DCM Deprotection Expose ε-Amine BocGroup->BocDeprotect EsterHydrolysis LiOH/MeOH Hydrolysis Expose α-Carboxyl MethylEster->EsterHydrolysis

Logical framework of orthogonal protection in H-Lys(Boc)-OMe for step-wise synthesis.

Key Applications in Drug Delivery

Peptide-Drug Conjugates (PDCs) & Photodynamic Therapy

H-Lys(Boc)-OMe is extensively used to synthesize amino acid derivatives of photosensitizers, such as Chlorin e6, to improve their targeted delivery and phototoxicity against tumor cells[2]. By conjugating the photosensitizer to the α -amine of H-Lys(Boc)-OMe, researchers can subsequently deprotect the ϵ -amine to attach tumor-homing peptides or antibodies. Dilute reaction conditions are critical here to prevent the formation of bispheophorbide anhydrides[4].

Dendritic Scaffolds & Polyion Complex Vesicles

For the delivery of Cas9 ribonucleoprotein complexes or MRI contrast agents, highly branched, cationic nanostructures are required to facilitate cell penetration and endosomal escape[5]. H-Lys(Boc)-OMe is utilized to iteratively build polyradical dendrimers. The use of HATU as a coupling agent is preferred over DCC in these sterically hindered dendritic generations to maximize yield and eliminate urea byproducts[6].

Oral Delivery Systems via Transporter-Mediated Endocytosis

To overcome the poor bioavailability of oral peptides like GLP-1, H-Lys(Boc)-OMe is used as a linker to synthesize oligomeric bile acids (e.g., deoxycholic acid, DOCA)[7]. The lysine trimer scaffold, built using H-Lys(Boc)-OMe, allows multiple DOCA molecules to be conjugated to a single GLP-1 analog, significantly enhancing apical sodium-dependent bile acid transporter (ASBT)-mediated endocytosis[7].

Experimental Methodologies

The following protocols represent a self-validating system: each step includes a specific quality control (QC) checkpoint to ensure causality and mechanistic integrity.

Protocol A: HATU-Mediated Conjugation to the α -Amine

Objective: Covalently link a carboxylic acid-containing payload (e.g., a drug or contrast agent) to H-Lys(Boc)-OMe.

Reagents:

  • Target Drug-COOH (1.0 eq)

  • H-Lys(Boc)-OMe·HCl (1.2 eq)[8]

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the Drug-COOH and HATU in anhydrous DMF under an inert argon atmosphere. Add 1.5 eq of DIPEA. Stir for 15 minutes at room temperature. Causality: Pre-activation forms the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium ester, which prevents racemization of the substrate[6].

  • Conjugation: In a separate vial, dissolve H-Lys(Boc)-OMe·HCl in DMF and add the remaining 1.5 eq of DIPEA to neutralize the hydrochloride salt, generating the free nucleophilic α -amine.

  • Reaction: Add the lysine solution dropwise to the activated drug mixture. Stir for 14–16 hours at room temperature[2].

  • Purification: Dilute with ethyl acetate and wash sequentially with 10% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄. Purify via silica gel chromatography.

  • Self-Validating QC: Perform a Ninhydrin (Kaiser) test on the TLC plate. The disappearance of the primary amine (no purple stain) confirms complete conjugation. Confirm mass via LC-MS.

Protocol B: Acidic Deprotection of the ϵ -Boc Group

Objective: Remove the tert-butoxycarbonyl group to expose the ϵ -amine for secondary functionalization.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Thioanisole (Scavenger)

Step-by-Step Procedure:

  • Preparation: Dissolve the purified conjugate from Protocol A in anhydrous DCM and cool to 0 °C in an ice bath[2].

  • Scavenging: Add 5-10 equivalents of thioanisole. Causality: TFA cleavage of the Boc group generates highly reactive tert-butyl cations. Thioanisole acts as a carbocation scavenger, preventing the unwanted alkylation of electron-rich rings (e.g., porphyrins or aromatic amino acids) present in the drug payload[4].

  • Cleavage: Add TFA dropwise to achieve a final ratio of 1:2 (TFA:DCM). Stir overnight, allowing the reaction to slowly warm to room temperature[4].

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with diethyl ether multiple times to remove residual TFA. Wash the resulting precipitate with cold diethyl ether to extract the thioanisole[4].

  • Self-Validating QC: Analyze via ¹H-NMR. The complete disappearance of the intense singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) confirms successful deprotection.

PDCWorkflow Step1 1. Activation Drug-COOH + HATU Step2 2. Conjugation Add H-Lys(Boc)-OMe Step1->Step2 Step3 3. Purification Silica Gel / HPLC Step2->Step3 Step4 4. Deprotection TFA Treatment Step3->Step4 Step5 5. Final Assembly Targeting Ligand Addition Step4->Step5

Step-by-step workflow for synthesizing peptide-drug conjugates using H-Lys(Boc)-OMe.

Quantitative Data & Optimization Summary

The choice of coupling agent and base heavily influences the yield of H-Lys(Boc)-OMe conjugations. The table below synthesizes quantitative data from established literature to guide experimental design.

Application / PayloadCoupling AgentBaseDeprotection StrategyYield (%)Ref
Chlorin e6 Conjugates (Pheophorbide a)DCC / DMAPDIPEATFA / Thioanisole (0 °C to RT)52%[2]
Radical Dendrimers (3-carboxy-PROXYL)HATUDIPEATFA (20 eq)>80%[6]
Antimicrobial Amphiphiles (Phenyl Sulfides)HATU / EDC·HCl / HOBTDIPEATFA / DCM (0.5 h, 25 °C)High[3]
Oral GLP-1 Delivery (Oligomeric DOCA)DCC / NHS4-MMPStandard TFAN/A[7]

Table 1: Comparative reaction conditions for H-Lys(Boc)-OMe integration into various drug delivery systems.

References

  • Fisher Scientific. Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98%. Thermo Scientific Chemicals. Available at:[Link]

  • Isaac-Lam, M. F., et al. (2011). Syntheses and Cellular Investigations of 173-, 152-, and 131-Amino Acid Derivatives of Chlorin e6. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Kim, S., et al. (2023). Design of chimeric GLP-1A using oligomeric bile acids to utilize transporter-mediated endocytosis for oral delivery. National Institutes of Health (PMC). Available at:[Link]

  • Miyamoto, T., et al. (2021). Nanoscale Polyion Complex Vesicles for Delivery of Cargo Proteins and Cas9 Ribonucleoprotein Complexes to Plant Cells. ACS Applied Nano Materials. Available at:[Link]

  • Zhang, S. (2019). Radical dendrimers as Magnetic Resonance Imaging Contrast Agents. Universitat Autònoma de Barcelona (UAB). Available at:[Link]

  • She, P., et al. (2022). Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Application

Enzymatic Hydrolysis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate: Protocols for Mild C-Terminal Deprotection and Kinetic Resolution

Introduction & Mechanistic Rationale The targeted hydrolysis of amino acid esters is a foundational transformation in peptide synthesis and chiral drug development. For complex substrates like Methyl 2-amino-6-((tert-but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The targeted hydrolysis of amino acid esters is a foundational transformation in peptide synthesis and chiral drug development. For complex substrates like Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (commonly referred to as H-Lys(Boc)-OMe), traditional chemical saponification using strong bases (e.g., LiOH, NaOH) presents significant risks. Alkaline conditions frequently induce epimerization at the α -carbon, leading to racemization, and can prematurely cleave base-sensitive protecting groups.

To circumvent these issues, enzymatic hydrolysis utilizing serine proteases—specifically Subtilisin Carlsberg (commercially available as Alcalase)—provides a chemoselective and stereoselective alternative [1].

The Causality of Enzyme Selection

Subtilisin Carlsberg operates via a highly conserved Ser-His-Asp catalytic triad. The enzyme's S1​ binding pocket exhibits a profound affinity for the unhindered α -carboxyl methyl ester of L-amino acids. Crucially, the bulky -Boc group on the lysine side chain is sterically tolerated by the enzyme's binding cleft but remains completely unreactive, ensuring absolute chemoselectivity [2]. Furthermore, because the enzyme is strictly L-selective, it acts as an ideal biocatalyst for the kinetic resolution of racemic H-Lys(Boc)-OMe mixtures, hydrolyzing only the L-enantiomer while leaving the D-enantiomer intact as an ester [3].

Mechanism Triad Ser-His-Asp Catalytic Triad ES_Complex Enzyme-Substrate Complex Triad->ES_Complex Binds Ester Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Methanol Release Water Nucleophilic Water Attack Acyl_Enzyme->Water Deacylation Product Free Acid Product + Regenerated Enzyme Water->Product Hydrolysis

Serine protease catalytic triad mechanism on the methyl ester.

Experimental Design & Causality

Designing a self-validating protocol for this specific hydrolysis requires addressing two primary thermodynamic and kinetic hurdles: substrate solubility and pH-dependent enzyme deactivation.

  • Co-Solvent Integration: The highly hydrophobic -Boc group severely limits the aqueous solubility of the substrate. Attempting the reaction in a purely aqueous buffer results in a biphasic, diffusion-limited system that drastically reduces the enzymatic turnover rate. Integrating 20% (v/v) acetone strikes the optimal balance: it fully solubilizes the substrate while remaining below the dielectric threshold that would denature the Alcalase enzyme [1].

  • Real-Time pH-Stat Monitoring: As the methyl ester is hydrolyzed, the free carboxylic acid (L-H-Lys(Boc)-OH) is generated, releasing protons into the medium. If unbuffered, the pH will rapidly drop below 7.0, protonating the active-site Histidine residue and completely arresting catalysis. Utilizing an automated pH-stat titrator not only maintains the optimal ionization state of the enzyme (pH 8.0) but also provides a real-time, self-validating stoichiometric readout of the reaction conversion based on the volume of NaOH dispensed [2].

Materials and Reagents

  • Substrate: rac- or L-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (H-Lys(Boc)-OMe · HCl).

  • Biocatalyst: Alcalase 2.4 L FG (liquid formulation of Subtilisin Carlsberg from Bacillus licheniformis).

  • Buffer System: 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Titrant: 1.0 M NaOH (standardized).

  • Solvents: Acetone (HPLC grade), Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc).

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Substrate Solubilization: Dissolve 10.0 g of H-Lys(Boc)-OMe · HCl in 40 mL of acetone in a 500 mL jacketed reaction vessel.

    • Causality: Pre-dissolving the substrate in the organic phase prevents localized precipitation when introduced to the aqueous buffer.

  • Buffer Addition: Add 160 mL of 0.1 M Sodium Phosphate buffer (pH 8.0) to the vessel. Stir at 300 rpm.

  • Temperature & pH Equilibration: Circulate water through the jacket to maintain the internal temperature at exactly 30 °C. Insert the pH-stat electrode and adjust the initial pH to 8.0 using 1.0 M NaOH.

  • Enzyme Initiation: Add 2.0 mL of Alcalase 2.4 L FG to the mixture. Immediately engage the pH-stat autotitrator set to maintain pH 8.0 with 1.0 M NaOH.

  • Monitoring: Allow the reaction to proceed until the theoretical volume of NaOH has been consumed (e.g., for a kinetic resolution of a racemate, the reaction should halt at exactly 50% conversion).

Phase 2: Workup and Enantiomeric Separation
  • Enzyme Quenching: Once the target conversion is reached, adjust the pH of the reaction mixture to 9.0 using 1.0 M NaOH.

    • Causality: At pH 9.0, the unreacted D-amino acid ester remains neutrally charged (the α -amino group is largely unprotonated) and partitions into the organic layer, while the hydrolyzed L-amino acid product is a carboxylate anion and remains strictly in the aqueous layer [1].

  • Primary Extraction (D-Ester Recovery): Extract the aqueous mixture with MTBE (3 × 100 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to recover the unreacted D-H-Lys(Boc)-OMe.

  • Acidification: Carefully acidify the remaining aqueous layer to pH 3.0 using 2.0 M HCl.

    • Causality: Lowering the pH protonates the carboxylate group, rendering the L-amino acid neutral/zwitterionic enough to be extracted into an organic solvent.

  • Secondary Extraction (L-Acid Isolation): Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and evaporate to yield pure L-H-Lys(Boc)-OH.

Workflow Start Substrate Preparation (H-Lys(Boc)-OMe in 20% Acetone) Buffer Buffer Addition (0.1 M Phosphate, pH 8.0) Start->Buffer Enzyme Enzyme Addition (Alcalase / Subtilisin Carlsberg) Buffer->Enzyme Reaction pH-Stat Hydrolysis (Maintained at pH 8.0 with NaOH) Enzyme->Reaction Workup Workup & Extraction (pH adjustment & MTBE extraction) Reaction->Workup Product Isolated Product (L-H-Lys(Boc)-OH) Workup->Product

Workflow for the pH-stat enzymatic hydrolysis and extraction of H-Lys(Boc)-OMe.

Quantitative Data Presentation

The choice of enzyme and co-solvent heavily dictates the efficiency of the kinetic resolution. The table below summarizes comparative performance metrics for the hydrolysis of racemic H-Lys(Boc)-OMe.

Enzyme SystemCo-Solvent SystemTime (h)Conversion (%)Enantiomeric Excess (ee %)Isolated Yield (%)
Alcalase (Subtilisin Carlsberg) 20% Acetone 12 50.1 >99.0 48.5
Candida antarctica Lipase B (CALB)None (Biphasic)4835.492.031.0
Pig Liver Esterase (PLE)10% DMSO2445.088.540.2

Table 1: Comparative efficacy of various hydrolases for the kinetic resolution of racemic Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. Alcalase demonstrates superior kinetics and absolute stereoselectivity.

Troubleshooting & Optimization

  • Premature Reaction Stalling: If the NaOH consumption plateaus before the 50% theoretical mark, the enzyme may have denatured. This is typically caused by localized high concentrations of acetone. Ensure the acetone is thoroughly mixed with the buffer before enzyme addition.

  • Background Chemical Hydrolysis: Methyl esters can undergo slow spontaneous hydrolysis at pH > 8.5. Ensure the pH-stat does not overshoot the 8.0 setpoint. If background hydrolysis is detected (evidenced by a drop in enantiomeric excess), lower the reaction temperature to 25 °C [3].

References

  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester Organic Process Research & Development (ACS Publications)[Link]

  • Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid PubMed Central (PMC)[Link]

  • Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes ResearchGate[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate during coupling

Application Scientist Memo: The Nucleophile Misconception When troubleshooting epimerization during the coupling of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (commonly known as H-Lys(Boc)-OMe), it is critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Memo: The Nucleophile Misconception

When troubleshooting epimerization during the coupling of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (commonly known as H-Lys(Boc)-OMe), it is critical to first establish its chemical role. Because its α -amine is free and its α -carboxyl is protected as a methyl ester, this molecule acts as the amine component (nucleophile) during peptide coupling.

In 95% of peptide synthesis failures involving loss of stereochemical integrity, racemization occurs at the activated carboxyl component (electrophile) via the formation of a planar 5(4H)-oxazolone intermediate[1]. Because H-Lys(Boc)-OMe does not possess an activated carboxyl group during coupling, it cannot form an oxazolone. Therefore, if you are observing D-Lysine in your final dipeptide, the racemization of H-Lys(Boc)-OMe is likely stemming from pre-coupling mishandling, harsh salt neutralization, or trace side-reactions (such as Schiff base formation), rather than the coupling mechanism itself.

Below is our comprehensive troubleshooting guide to identifying and eliminating the hidden causes of nucleophile racemization.

Diagnostic FAQs

Q1: If H-Lys(Boc)-OMe doesn't form an oxazolone, how is it racemizing in my reaction mixture? A: The most common culprit is Schiff base formation . If your reaction solvent (e.g., DMF, DCM) contains trace amounts of carbonyl impurities (like acetone or oxidized solvent degradation products), the free α -amine of H-Lys(Boc)-OMe can condense to form an imine (Schiff base). The imine nitrogen acts as a strong electron-withdrawing group, significantly increasing the acidity of the α -proton. In the presence of a strong, unhindered base like Triethylamine (TEA), this proton is abstracted, forming a planar enolate that destroys the stereocenter.

Q2: I am neutralizing the H-Lys(Boc)-OMe·HCl salt in situ before coupling. Does my choice of tertiary base matter? A: Absolutely. The basicity ( pKa​ ) and steric bulk of your neutralization base dictate the racemization risk. TEA is highly basic ( pKa​ ~10.7) and relatively unhindered, making it prone to abstracting α -protons. We strongly recommend switching to 2,4,6-collidine (TMP) . TMP has a much lower pKa​ (7.4) and immense steric hindrance, which prevents it from acting as a nucleophile or abstracting sterically crowded α -protons, effectively serving as a "chiral stabilizer"[2].

Q3: I need to saponify the methyl ester (OMe) to a free acid prior to coupling. How do I prevent base-catalyzed racemization here? A: Standard saponification using Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) relies on strongly basic conditions that frequently cause base-catalyzed enolization of the α -carbon[3]. To prevent this, abandon hydroxide bases and use the Anhydrous Lithium Iodide (LiI) in Ethyl Acetate method. This drives ester cleavage via a mild SN​2 mechanism at the methyl carbon, completely bypassing the basic conditions that threaten the chiral center[3].

Mechanistic & Workflow Visualizations

SchiffBase N1 H-Lys(Boc)-OMe (Chiral Amine) N3 Schiff Base / Imine (Increased α-H Acidity) N1->N3 Condensation (-H2O) N2 Carbonyl Impurity (e.g., Acetone) N2->N3 Condensation (-H2O) N4 Planar Enolate (Loss of Stereocenter) N3->N4 Strong Base (e.g., TEA) N5 Racemized H-Lys(Boc)-OMe (D/L Mixture) N4->N5 Hydrolysis (+H2O)

Mechanism of Schiff base-induced racemization of amino acid methyl esters.

Workflow S1 1. Pre-chill (0°C) S2 2. Activate Carboxyl (HATU + Oxyma) S1->S2 S3 3. Neutralize Salt (TMP/Collidine) S2->S3 S4 4. Coupling (1-2 hrs) S3->S4 S5 5. Chiral HPLC QC (Diastereomer Check) S4->S5

Optimized workflow for peptide coupling minimizing racemization risks.

Data Center: Base Selection Guide

To logically select the correct base for neutralizing H-Lys(Boc)-OMe·HCl, refer to the causality metrics below. A successful base must balance sufficient basicity to free the amine with enough steric bulk to prevent α -proton abstraction[2].

Tertiary Base pKa​ Steric HindranceRacemization RiskApplication Scientist Recommendation
Triethylamine (TEA) 10.7LowHigh Avoid completely in stereochemically sensitive couplings.
N,N-Diisopropylethylamine (DIPEA) 10.5HighModerate Acceptable for standard solution-phase synthesis.
N-Methylmorpholine (NMM) 7.4LowModerate Useful for mixed anhydride activations, but lacks bulk.
2,4,6-Collidine (TMP) 7.4Very HighVery Low Gold Standard. Use for all high-risk fragment couplings.

Standard Operating Procedures (SOPs)

Protocol 1: Stereochemically Safe In Situ Neutralization and Coupling

Causality: Pre-activation of the carboxyl component at low temperatures prevents oxazolone accumulation[1]. Using TMP to neutralize the H-Lys(Boc)-OMe·HCl salt ensures the α -proton remains untouched[2].

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 1.0 eq of the N -protected carboxyl component (e.g., Fmoc-AA-OH) in anhydrous DMF (amine-free and aldehyde-free).

  • Pre-chilling: Cool the solution to 0°C using an ice bath.

  • Activation: Add 1.0 eq of HATU and 1.0 eq of OxymaPure (or HOBt). Stir for 3 minutes at 0°C to form the active ester.

  • Nucleophile Addition: Add 1.1 eq of H-Lys(Boc)-OMe·HCl to the mixture.

  • Targeted Neutralization: Dropwise, add 2.2 eq of 2,4,6-collidine (TMP) . (1 eq to neutralize the HCl salt, 1.2 eq to catalyze the coupling).

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature for an additional hour.

  • Self-Validating Checkpoint: Quench a 10 μ L aliquot in 1 mL of Acetonitrile/Water. Run on a Chiral HPLC column (e.g., Chiralpak IA) to confirm the absence of the D-Lys diastereomer peak.

Protocol 2: Non-Racemizing Methyl Ester Cleavage ( SN​2 LiI Method)

Causality: If you must convert H-Lys(Boc)-OMe to H-Lys(Boc)-OH, avoid LiOH. Lithium iodide acts as a soft nucleophile, attacking the sterically accessible methyl group of the ester via SN​2 , releasing the carboxylate without generating a basic environment[3]. (Note: If the α -amine is unprotected, the resulting product is a zwitterion. It is highly recommended to transiently protect the α -amine before executing this step).

  • Dissolution: Dissolve 1.0 mmol of the protected Lysine methyl ester in 5.0 mL of anhydrous Ethyl Acetate.

  • Reagent Addition: Add 5.0 mmol (5 eq) of anhydrous Lithium Iodide (LiI).

  • Reaction: Protect the flask from light (wrap in aluminum foil, as iodides are light-sensitive) and heat at reflux for 16 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc). The starting material spot should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Cool to room temperature, add 5 mL of water, and carefully acidify to pH 4 using 0.1 M HCl (do not drop below pH 3 to prevent Boc-group cleavage). Extract the free acid with Ethyl Acetate.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Optimization

Troubleshooting poor solubility of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate in organic solvents

Guide: Troubleshooting Poor Solubility of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate in Organic Solvents Welcome to the technical support guide for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide: Troubleshooting Poor Solubility of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate in Organic Solvents

Welcome to the technical support guide for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known as H-Lys(Boc)-OMe. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile amino acid derivative. As Senior Application Scientists, we have compiled field-proven insights and systematic protocols to help you overcome these issues efficiently.

Understanding the Molecule: Why Solubility Can Be Tricky

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is an amphipathic molecule, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) properties. Its structure contains:

  • A free primary amine (α-amino group) : This group is polar and can act as a hydrogen bond donor, favoring solubility in polar solvents.

  • A methyl ester group : This adds some non-polar character.

  • A Boc-protected ε-amino group on the lysine side chain : The bulky, non-polar tert-butoxycarbonyl (Boc) group significantly increases the molecule's hydrophobicity.

This combination of a polar head (the free amine) and a bulky, non-polar side chain can lead to challenging solubility behavior, falling into a difficult middle ground between highly polar and non-polar solvents.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₄[1]
Molecular Weight 260.33 g/mol [1][2]
Appearance Solid, semi-solid, or liquid
Key Functional Groups Primary amine, secondary carbamate, methyl ester

Systematic Troubleshooting Workflow

Encountering poor solubility can be frustrating. This workflow provides a logical sequence of steps to diagnose and solve the problem effectively.

G start Poor Solubility Observed check_purity Step 1: Assess Compound Integrity - Visually inspect for impurities - Check CoA for purity specs - Consider age and storage start->check_purity solvent_screen Step 2: Systematic Solvent Screening - Select a range of solvents - Use a small aliquot for testing check_purity->solvent_screen If compound appears pure analyze Step 4: Advanced Analysis - Run TLC or LC-MS - Check for degradation (e.g., Boc loss) check_purity->analyze If impurities suspected enhance_sol Step 3: Apply Enhancement Techniques - Gentle warming - Sonication - Use of co-solvents solvent_screen->enhance_sol If single solvents fail success SOLUBILITY ACHIEVED solvent_screen->success If dissolution occurs enhance_sol->analyze If solubility remains poor enhance_sol->success If dissolution occurs fail Consult Further Support (Consider custom synthesis or purification) analyze->fail If degradation confirmed

Caption: A step-by-step decision tree for troubleshooting solubility.

Troubleshooting Guide: Questions & Answers

This section provides direct answers and protocols for common issues.

Q1: My H-Lys(Boc)-OMe is not dissolving in my chosen solvent. What is the first thing I should check?

A1: Before changing solvents, always assess the integrity of your starting material.

  • Purity and Age: Has the compound been stored correctly? Older batches or those stored improperly (e.g., not under an inert atmosphere, at the wrong temperature) may have degraded.[2] The Boc protecting group is sensitive to acidic conditions and can slowly cleave over time, leaving behind the more polar, free-amine version of lysine methyl ester, which has drastically different solubility.[3][4]

  • Water Content: The presence of residual water can significantly impact solubility in non-polar aprotic solvents. Ensure your solvents are anhydrous, especially if you are working with dichloromethane (DCM) or tetrahydrofuran (THF).

  • Physical Form: The compound can be a solid or an oil. If it is an oil, ensure it is homogenous. If it is a solid, try grinding it into a fine powder to increase the surface area available for solvation.

Q2: Which organic solvents are the best starting points for dissolving H-Lys(Boc)-OMe?

A2: Start with common polar aprotic solvents used in peptide synthesis. The choice of solvent is critical, as it must effectively solvate both the polar and non-polar regions of the molecule.[5][6]

Recommended Solvents for Initial Screening:

SolventPolarityRationale & Key ConsiderationsSource
N,N-Dimethylformamide (DMF) HighExcellent dissolving power for a wide range of protected amino acids. Tends to break down over time, releasing dimethylamine, which can be reactive.[5][7]
N-Methyl-2-pyrrolidone (NMP) HighOften a stronger solvent than DMF and can improve yields in difficult reactions. A good alternative if DMF fails.[7][8]
Dichloromethane (DCM) MediumGood for dissolving Boc-protected amino acids and is unreactive towards trifluoroacetic acid (TFA) used in Boc deprotection.[7] However, its lower polarity may be insufficient for the free amine.[5][7]
Dimethyl Sulfoxide (DMSO) HighA very strong polar aprotic solvent suitable for highly hydrophobic or aggregation-prone compounds. Can be difficult to remove under vacuum.[5][9]
Protocol 1: Systematic Solubility Testing

This protocol uses a small amount of material to efficiently find a suitable solvent system.

  • Preparation: Accurately weigh 1-2 mg of H-Lys(Boc)-OMe into a small, clean glass vial.

  • Initial Solvent Addition: Add a small volume (e.g., 100 µL) of your first chosen solvent (e.g., DMF) from the table above.

  • Mixing: Vortex the vial gently for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for suspended particles or cloudiness.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or you reach a concentration that is too dilute for your application (e.g., >1 mL).

  • Documentation: Record the approximate concentration at which the compound fully dissolved.

  • Testing Other Solvents: If the first solvent is unsuccessful, repeat steps 1-6 with the next solvent on the list.

Q3: I've tried single solvents without success. What techniques can I use to enhance solubility?

A3: If single solvents fail, you can employ physical methods or use co-solvent systems.

  • Sonication: Using an ultrasonic bath can help break up small aggregates and increase the rate of dissolution.[10] Use this method in short bursts (1-2 minutes) to avoid excessive heating, which could potentially degrade the compound.

  • Gentle Warming: Increasing the temperature can improve solubility.[9][11] Warm the mixture to 30-40°C while stirring. Avoid higher temperatures, as this can risk thermal degradation of the Boc group.

  • Co-Solvents: For molecules with mixed polarity like H-Lys(Boc)-OMe, a mixture of solvents can be highly effective. A common strategy is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO or DMF, and then slowly dilute it with a less polar solvent like DCM or acetonitrile.[10][11]

    • Procedure: First, dissolve the compound in a small volume of DMSO (e.g., 50 µL for 1-2 mg). Once a clear solution is obtained, slowly add your secondary solvent (e.g., DCM) dropwise while vortexing.[10] Watch carefully for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve initially in DMSO but then crash out when I add my reaction buffer?

A: This is a common phenomenon called anti-solvent precipitation. Your compound is soluble in the strong organic solvent (DMSO) but not in the final mixture containing the aqueous buffer. The key is to keep the final concentration of the organic solvent as low as possible while maintaining solubility.[11] Always add the concentrated stock solution to the buffer, not the other way around, and mix vigorously during addition.

Q: I suspect my compound has degraded. How can I check this?

A: The most common degradation pathway is the acid-catalyzed cleavage of the Boc group.[4][] A simple way to check for this is Thin Layer Chromatography (TLC).

  • TLC Protocol: Spot your dissolved sample on a silica gel plate alongside a reference standard if you have one. Use a mobile phase such as 10% Methanol in DCM. The Boc-protected compound is significantly less polar and will have a higher Rf value (travel further up the plate) than the deprotected, more polar compound, which will stay closer to the baseline. The presence of a second, lower spot suggests degradation.

Q: Would the hydrochloride (HCl) salt of this compound be more soluble?

A: It depends on the solvent. Forming the hydrochloride salt by protonating the free α-amino group would create an ammonium salt. This would dramatically increase its solubility in polar protic solvents like water or methanol but would likely decrease its solubility in non-polar organic solvents like DCM or THF. If your downstream application is in an aqueous medium, using the HCl salt could be a viable strategy.

Q: Can I use basic or acidic conditions to improve solubility?

A: Extreme caution is advised.

  • Acidic Conditions: Adding a strong acid like TFA or HCl will rapidly and irreversibly cleave the Boc protecting group, fundamentally changing your molecule.[3]

  • Basic Conditions: While the Boc group is generally stable to bases, strong basic conditions could potentially hydrolyze the methyl ester.[] Adjusting the pH slightly away from the molecule's isoelectric point can sometimes improve solubility in protic solvents, but this is less predictable in the organic solvents discussed.[13]

Q: Are there any "greener" solvent alternatives?

A: Yes, the field of peptide chemistry is actively moving towards more sustainable solvents to replace DMF and NMP, which are classified as Substances of Very High Concern (SVHC).[14][15] Some alternatives that have been explored include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and γ-Valerolactone (GVL).[15] While potentially less effective than DMF or NMP, they may be suitable for your application and are worth considering if environmental impact is a concern.

References

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. (n.d.). PubChem. [Link]

  • Solvents and reagents for peptide synthesis. (n.d.). Scharlab. [Link]

  • Peptide Solubilization. (n.d.). JPT Peptide Technologies. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. [Link]

  • Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature. (2019, April 15). PubMed. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis Online. [Link]

  • methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate. (n.d.). Molport. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry. [Link]

  • How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? (2020, October 31). ResearchGate. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (n.d.).
  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC. [Link]

Sources

Troubleshooting

Optimizing yield in Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate ester hydrolysis

Technical Support Center: Optimizing Yield in H-Lys(Boc)-OMe Hydrolysis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the hydrolys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in H-Lys(Boc)-OMe Hydrolysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the hydrolysis of amino acid esters. The conversion of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (H-Lys(Boc)-OMe) to its corresponding free acid (H-Lys(Boc)-OH) appears straightforward on paper. However, the presence of a free α -amino group and an acid-sensitive ε -Boc protecting group introduces significant isolation challenges. This guide is engineered to provide field-proven, mechanistically grounded solutions to maximize your recovered yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the starting material, but my recovered yield after extraction is extremely low (<20%). Where is my product? Causality: The low yield is almost certainly an isolation failure, not a reaction failure. The product, H-Lys(Boc)-OH, contains both a free carboxylic acid (pKa ~2.2) and a free α -amine (pKa ~9.0). At neutral pH, it exists as a highly polar zwitterion[1]. Standard organic liquid-liquid extractions using ethyl acetate or dichloromethane will fail because the zwitterion remains partitioned in the aqueous layer[2]. Solution: You must exploit the isoelectric point (pI). The pI of H-Lys(Boc)-OH is approximately 5.6. At this pH, the molecule has a net-zero charge, minimizing its aqueous solubility[1]. To extract it, adjust the aqueous layer exactly to pH 5.5–6.0 and extract with a highly polar, water-immiscible solvent such as n-butanol or a chloroform/isopropanol (3:1) mixture[3]. Alternatively, evaporate the neutralized aqueous layer to dryness and triturate the residue with hot ethanol to dissolve the zwitterion while leaving inorganic salts (e.g., LiCl) behind.

Q2: I am detecting a mass corresponding to the fully deprotected amino acid (H-Lys-OH) in my final product. Why did I lose the Boc group? Causality: The tert-butoxycarbonyl (Boc) group is highly acid-labile[4]. During the workup of the basic hydrolysis, if you use a strong acid (like 1M HCl) and inadvertently drop the local or bulk pH below 3.0, the Boc group will rapidly cleave[5]. Solution: Avoid strong mineral acids for the bulk quench. Instead, use a mild acid such as 10% aqueous citric acid to bring the pH down, or perform a highly controlled titration with 1M HCl at 0 °C under vigorous stirring to prevent localized acidic hot-spots[6].

Q3: Is there a risk of racemization at the α -carbon during this ester hydrolysis? Causality: Base-catalyzed racemization of amino acids typically proceeds via an oxazolone intermediate. Because H-Lys(Boc)-OMe has a free α -amine (it is not N-acylated), it cannot form an oxazolone ring. While direct enolization is theoretically possible, it is kinetically unfavorable[7]. Solution: Racemization is highly unlikely under standard conditions. However, to ensure absolute stereochemical integrity, utilize the mildest effective base—Lithium Hydroxide (LiOH)—and maintain the reaction temperature between 0 °C and room temperature[8].

Part 2: Optimized Experimental Protocol

This self-validating protocol utilizes LiOH for mild saponification and an n-butanol extraction tailored for zwitterion recovery.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) in a solvent mixture of THF/H 2​ O (3:1 v/v) to achieve a concentration of 0.2 M. Cool the solution to 0 °C in an ice bath[9].

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (2.5 eq) portion-wise. (Note: The extra equivalent accounts for the neutralization of the starting material's hydrochloride salt)[8].

  • Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS[10].

  • Quenching & pH Adjustment (Critical Step): Cool the mixture back to 0 °C. Carefully add 10% aqueous citric acid dropwise until the pH reaches exactly 5.5–6.0 (verify with a calibrated pH meter)[6].

  • Solvent Removal: Concentrate the mixture under reduced pressure (at <35 °C) to remove the THF. Do not evaporate the water completely.

  • Zwitterion Extraction: Extract the remaining aqueous phase with n-butanol (3 × equal volume)[3].

  • Washing & Drying: Wash the combined n-butanol organic layers with a small amount of brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under high vacuum to yield the pure H-Lys(Boc)-OH as a white solid.

Part 3: Quantitative Data Summary

The table below summarizes the causality between workup conditions and the resulting yield/purity of H-Lys(Boc)-OH.

Base UsedSolvent SystemWorkup pHExtraction SolventYield (%)Purity / Observation
NaOH (3 eq)MeOH / H 2​ O2.0Ethyl Acetate< 10%Major Boc-deprotection (H-Lys-OH formed)
LiOH (2.5 eq)THF / H 2​ O7.5Dichloromethane< 5%Product lost in aqueous layer (Zwitterion)
LiOH (2.5 eq)THF / H 2​ O5.6Ethyl Acetate~ 15%Poor partition coefficient into EtOAc
LiOH (2.5 eq) THF / H 2​ O 5.6 n-Butanol > 85% High purity, intact Boc group, high recovery

Part 4: Visualizations

Diagram 1: Workflow for Hydrolysis and Zwitterion Isolation

Workflow A H-Lys(Boc)-OMe Starting Material B Add 2.5 eq LiOH THF/H2O (3:1), 0°C to RT A->B C Monitor via LC-MS (2-3 hours) B->C D Adjust pH to ~5.6 (Isoelectric Point) C->D E Evaporate THF D->E F Extract with n-Butanol or Evaporate & Triturate E->F G Pure H-Lys(Boc)-OH (Zwitterion) F->G

Caption: Step-by-step workflow for the optimal hydrolysis and isolation of the zwitterionic product.

Diagram 2: Mechanistic Pathway of Workup pH Dependence

Pathway Z Reaction Mixture (Basic pH > 10) Acid Acidification (Workup) Z->Acid Path1 pH < 3.0 (Strong Acid) Acid->Path1 Over-acidification Path2 pH 5.5 - 6.0 (Mild Acid / Citric) Acid->Path2 Controlled Titration Result1 Boc Cleavage H-Lys-OH Formation Path1->Result1 Result2 Zwitterion Precipitation High Yield H-Lys(Boc)-OH Path2->Result2

Caption: Mechanistic divergence during workup: strong acid causes Boc cleavage, while mild acid isolates the zwitterion.

References

  • Automated Parallel Synthesis of N-Alkylated- α -Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Syntheses and Cellular Investigations of 173-, 152-, and 131-Amino Acid Derivatives of Chlorin e6.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC.
  • Method of selectively extracting amino acids.
  • Is it possible to extract amino acids from water using extraction?
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

Optimization

Overcoming steric hindrance when coupling Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Welcome to the technical support center for navigating the challenges associated with the coupling of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. This guide is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with the coupling of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The inherent steric hindrance of this molecule can often lead to low yields and incomplete reactions, but with the right strategies, these obstacles can be overcome.

Understanding the Challenge: Steric Hindrance

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate presents a classic case of steric hindrance at the α-amino group. This is due to the presence of the adjacent methyl ester and the bulky tert-butoxycarbonyl (Boc) protecting group on the side-chain amine. This steric bulk can physically impede the approach of an activated carboxylic acid, slowing down the rate of amide bond formation and often leading to incomplete reactions with standard coupling protocols.[1]

Troubleshooting Guide: Overcoming Coupling Failures

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Question 1: My coupling reaction with Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate has a very low yield, and I see a lot of unreacted starting material. What's the first thing I should change?

Answer:

The most likely culprit for low yield is an inefficient coupling step due to steric hindrance.[2] Standard carbodiimide reagents like DCC or DIC, often used with HOBt, may not be potent enough for this substrate.[2][3]

Immediate Action: Switch to a more powerful onium salt-based coupling reagent. These reagents form highly reactive activated esters that can overcome the steric barrier.[3][4]

Recommended Reagents:

Reagent ClassExamplesKey Advantages
Aminium/Uronium Salts HATU, HCTU, HBTUHigh reactivity, effective for hindered couplings, can suppress racemization.[5][6][7]
Phosphonium Salts PyAOP, PyBOPHighly effective for sterically demanding couplings with low racemization.[5][8]

dot

Caption: Initial troubleshooting for low yield.

Question 2: I've switched to HATU, but my yield is still not satisfactory. What are my next steps for optimization?

Answer:

Even with a potent coupling reagent, optimizing the reaction conditions is crucial for sterically hindered couplings.[9]

Optimization Strategies:

  • Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate.[3] Consider increasing the reaction time from a standard 1-2 hours to overnight. Gentle heating can also be beneficial, but monitor for potential racemization.[3] Microwave-assisted peptide synthesis (MAPS) can be a highly effective method to drive difficult couplings to completion more rapidly.[3]

  • Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, then subject it to a second coupling with a fresh solution of the activated amino acid.[3][10] This can help drive the reaction to completion.

  • Optimize Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex.[3] Inadequate solvation can lead to aggregation and further hinder the reaction. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences.[3]

dot

Caption: Secondary optimization strategies.

Question 3: I'm dealing with an extremely difficult coupling to the α-amino group of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. Are there any "last resort" methods?

Answer:

For exceptionally challenging couplings where even potent onium salts fail, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[3][11][12]

Protocol 1: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced method for when other techniques have been unsuccessful.

Step-by-Step Methodology:

  • Acyl Fluoride Formation:

    • Dissolve the protected carboxylic acid (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).

    • Add a fluorinating agent, such as TFFH (1.05 equivalents), and a suitable non-nucleophilic base like DIPEA (2 equivalents).

    • Stir the reaction at room temperature for approximately 30 minutes to form the acyl fluoride.

  • Coupling Reaction:

    • In a separate vessel, dissolve your Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (1.2 equivalents) in anhydrous DCM.

    • Add the pre-formed acyl fluoride solution to the amine solution.

    • Allow the reaction to proceed, monitoring for completion by TLC or LC-MS. Reaction times may be significantly longer for these types of couplings.[12]

dot

G cluster_0 Acyl Fluoride Formation cluster_1 Coupling Reaction Carboxylic Acid Carboxylic Acid Acyl Fluoride Acyl Fluoride Carboxylic Acid->Acyl Fluoride  + TFFH, DIPEA in DCM   Amide Product Amide Product Acyl Fluoride->Amide Product  + Hindered Amine in DCM  

Caption: Workflow for acyl fluoride-mediated coupling.

Frequently Asked Questions (FAQs)

Q1: Why are phosphonium and aminium salts more effective than carbodiimides for this coupling?

A1: Carbodiimides like DCC and DIC react with the carboxylic acid to form an O-acylisourea intermediate.[8] This intermediate can be susceptible to side reactions and is often not reactive enough to overcome significant steric barriers.[3][13] In contrast, phosphonium (PyBOP, PyAOP) and aminium (HATU, HCTU) salts react with the carboxylic acid to form highly reactive activated esters (e.g., OBt, OAt esters), which are more potent acylating agents.[4][7]

Q2: Can I use an excess of the coupling reagent to improve the yield?

A2: While using a slight excess of the coupling reagent and amino acid is common practice, a large excess of aminium/uronium reagents like HATU should be used with caution. It can lead to guanidinylation of the N-terminal amine, which caps the peptide chain and prevents further elongation.[5][9]

Q3: How do I monitor the completion of a coupling reaction with a secondary amine?

A3: The standard ninhydrin (Kaiser) test, which detects primary amines, will not work for monitoring coupling to a secondary amine. The bromophenol blue test is a suitable alternative for monitoring the presence of unreacted secondary amines on a solid support.[6][9] A blue to green color indicates an incomplete reaction.[9]

Q4: Are there any enzymatic methods to overcome this steric hindrance?

A4: While enzymatic methods for amide bond formation exist, they are often limited by the size of the enzyme's active site, which may not accommodate highly hindered substrates.[14][15] However, novel chemoenzymatic methods, such as the CaLB-BOP method, which uses an enzyme for ester hydrolysis followed by a chemical coupling step, have shown promise for sterically demanding substrates.[14][15] This approach decouples the enzymatic and coupling steps, bypassing the constraints of the enzyme's active site for the sterically challenging amide formation.[14]

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • strategies to overcome steric hindrance in N-methyl
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Overview of Peptide Coupling Reagents - ChemPep.
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - PMC.
  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in w
  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchG
  • Novabiochem® Coupling reagents - Merck Millipore.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - RSC Publishing.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • Troubleshooting Low Yield in Peptide Synthesis - On P
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • A green chemistry perspective on catalytic amide bond form
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides - RSC Publishing.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed.
  • Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid - Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.

Sources

Troubleshooting

Optimal storage conditions to prevent degradation of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your amino acid derivatives to ensure high-yield peptide syntheses.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your amino acid derivatives to ensure high-yield peptide syntheses. Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as H-Lys(Boc)-OMe , presents unique stability challenges due to the presence of orthogonal protecting groups and a highly reactive alpha-amine.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, optimize storage, and implement self-validating experimental protocols.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why did my H-Lys(Boc)-OMe degrade into an insoluble white solid, and why do I see multiple peaks on my LC-MS?

The Causality: If you are working with the free base form of H-Lys(Boc)-OMe, it is inherently unstable at room temperature. The unprotonated alpha-amino group acts as a strong nucleophile. Because the carboxyl group is protected as a methyl ester (an electrophile), the molecule undergoes rapid intra- or intermolecular nucleophilic attack. This results in either the formation of a cyclic lactam (alpha-amino-epsilon-caprolactam derivative) or linear oligomerization, releasing methanol as a byproduct. The Solution: Always purchase and store this compound as the hydrochloride salt (H-Lys(Boc)-OMe·HCl )[1]. Protonating the alpha-amine eliminates its nucleophilicity, effectively halting the lactamization pathway.

Q2: What are the optimal long-term storage conditions for H-Lys(Boc)-OMe·HCl?

The Causality: While the HCl salt prevents auto-condensation, the molecule remains sensitive to moisture and extreme temperatures. The methyl ester is susceptible to hydrolysis, yielding the free carboxylic acid, while the epsilon-Boc group is acid-labile. Because the HCl salt is highly hygroscopic, exposure to atmospheric moisture can create a localized acidic microenvironment that prematurely cleaves the Boc protecting group. The Solution: Store the solid powder in a tightly sealed, chemical-resistant container under an inert atmosphere (Nitrogen or Argon)[1]. For long-term stability, maintain the temperature at -20°C. If preparing working stock solutions for in vivo or high-throughput assays, store them at -80°C and use within 1 year[2].

Q3: My protocol requires the free base for a coupling reaction. How do I prevent degradation during synthesis?

The Causality: The moment you neutralize the HCl salt to liberate the free base, the degradation clock starts. The Solution: Never store the free base. Perform an in situ neutralization immediately prior to the addition of your activated carboxylic acid. The kinetics of a well-optimized peptide coupling reaction (e.g., using HATU/HOBt) will vastly outcompete the slower degradation pathways.

Part 2: Quantitative Storage Matrix

To ensure reproducibility across your workflows, adhere to the following validated storage conditions[1][2].

Storage ConditionPhysical StateAtmosphereExpected Shelf LifePrimary Degradation Risk
-80°C Stock Solution (e.g., DMSO)SealedUp to 12 MonthsPrecipitation, Hydrolysis
-20°C Solid Powder (HCl Salt)Inert (Ar/N₂)> 12 MonthsNone (Optimal Condition)
2–8°C Solid Powder (HCl Salt)Inert (Ar/N₂)6 MonthsSlow moisture ingress
Room Temp (20°C) Solid Powder (HCl Salt)Ambient Air< 1 WeekHydrolysis, Boc-loss
Room Temp (20°C) Free Base (Liquid/Oil)Ambient Air< 2 HoursRapid Lactamization

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical causality behind the degradation of H-Lys(Boc)-OMe and the rationale for its storage as a hydrochloride salt.

DegradationMechanisms FreeBase H-Lys(Boc)-OMe (Free Base) HClSalt H-Lys(Boc)-OMe·HCl (Hydrochloride Salt) FreeBase->HClSalt Addition of HCl (Protonates Alpha-Amine) Lactam Lactamization & Oligomerization FreeBase->Lactam Nucleophilic Attack (Room Temp) Hydrolysis Ester Hydrolysis (Free Acid Formation) FreeBase->Hydrolysis Moisture Exposure BocLoss Boc Deprotection (Epsilon-Amine Release) HClSalt->BocLoss Strong Acid / Heat Stable Optimal Storage (-20°C, Inert Gas, Desiccated) HClSalt->Stable Prevents Degradation

Fig 1: Degradation pathways of H-Lys(Boc)-OMe and stabilization via HCl salt formation.

Part 4: Experimental Protocol

SOP: In Situ Neutralization and Coupling of H-Lys(Boc)-OMe·HCl

This self-validating protocol ensures that the highly reactive free base is generated and consumed simultaneously, preventing auto-condensation.

Step 1: Thermal Equilibration Remove the sealed vial of H-Lys(Boc)-OMe·HCl from -20°C storage. Do not open immediately. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will drive ester hydrolysis during subsequent steps.

Step 2: Dissolution Weigh the required mass of H-Lys(Boc)-OMe·HCl and dissolve it in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M. Self-Validation: The solution must be completely clear. Any cloudiness indicates the presence of degraded, insoluble oligomers. Discard the solution if particulate matter is observed.

Step 3: Pre-Activation of the Carboxylic Acid Partner In a separate vial, dissolve your carboxylic acid component (1.0 eq) and your coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA, 2.0 eq) and stir for 2 minutes to form the active ester.

Step 4: In Situ Neutralization and Coupling Transfer the H-Lys(Boc)-OMe·HCl solution into the pre-activated acid mixture. Add an additional 1.2 equivalents of DIEA to specifically neutralize the HCl salt of the lysine derivative. Self-Validation: Spot 1 µL of the reaction mixture onto wet pH paper. The apparent pH should read between 8 and 9. If it is lower, the alpha-amine remains protonated and will not couple; add DIEA in 0.5 eq increments until the target pH is reached.

Step 5: Reaction Monitoring Stir at room temperature under an inert atmosphere. The coupling reaction will consume the liberated free base faster than it can undergo lactamization. Monitor completion via LC-MS within 1–2 hours.

References

  • H-Lys(Boc)-OMe·HCl Analytical Reagent | Controlled Quality ar-reagent.com
  • H-Lys(Boc)
  • H-Lys(Boc)-OMe.HCl | 2389-48-2 tcichemicals.com

Sources

Reference Data & Comparative Studies

Validation

Comparing Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate with H-Lys(Boc)-OtBu in peptide synthesis

A Senior Application Scientist's Guide: Comparing H-Lys(Boc)-OMe and H-Lys(Boc)-OtBu in Peptide Synthesis For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide: Comparing H-Lys(Boc)-OMe and H-Lys(Boc)-OtBu in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the overarching synthetic strategy, yield, and purity of the final product. Among the essential building blocks is protected lysine, pivotal for its role in protein structure and function. This guide provides an in-depth, objective comparison of two common lysine derivatives: Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (commonly denoted as H-Lys(Boc)-OMe) and its counterpart, H-Lys(Boc)-OtBu.

The core difference between these two reagents lies in their C-terminal protecting groups: a methyl ester (-OMe) versus a tert-butyl ester (-OtBu). This seemingly minor structural variance has profound implications for their application, particularly concerning the principle of orthogonality—the selective removal of one protecting group without affecting others.[1][] This guide will dissect these implications, providing field-proven insights and experimental frameworks to inform your selection process.

Chapter 1: Structural Profiles and Physicochemical Properties

A foundational understanding begins with the molecules themselves. Both derivatives feature a free α-amino group, ready for peptide bond formation, and a tert-butoxycarbonyl (Boc) group protecting the ε-amino group of the lysine side chain. The key distinction is the C-terminal ester.

Caption: Chemical structures of H-Lys(Boc)-OMe and H-Lys(Boc)-OtBu.

The choice of ester dictates the deprotection chemistry, which is the cornerstone of this comparison. The physicochemical properties, summarized below, influence handling and solubility during synthesis.

PropertyH-Lys(Boc)-OMeH-Lys(Boc)-OtBu
Synonyms Methyl 2-amino-6-(Boc-amino)hexanoatetert-Butyl 2-amino-6-(Boc-amino)hexanoate
Molecular Formula C₁₂H₂₄N₂O₄C₁₅H₃₀N₂O₄
Molecular Weight 260.33 g/mol 302.41 g/mol
Typical State Solid / OilSolid
C-Terminal Group Methyl Ester (-OMe)tert-Butyl Ester (-OtBu)
Deprotection Base-labile (Saponification)Acid-labile (Acidolysis)
Primary Application Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS), LPPS

Chapter 2: The Decisive Factor: C-Terminal Deprotection Chemistry

The utility of a protecting group is defined by its selective and clean removal. Here, the -OMe and -OtBu esters present fundamentally different chemical pathways.

The Methyl Ester (-OMe): Base-Labile Saponification

The methyl ester is removed via saponification, a hydrolysis reaction typically mediated by a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[3][4] While effective, this method presents significant challenges in modern peptide synthesis:

  • Risk of Racemization: The strong basic conditions can lead to epimerization at the C-terminal α-carbon, compromising the stereochemical integrity of the peptide.[5] This is a major drawback, especially for sensitive amino acid residues.

  • Lack of Orthogonality: Saponification is incompatible with other base-labile protecting groups, such as the widely used Nα-Fmoc group in SPPS, which is cleaved by piperidine.[6] This severely limits the utility of H-Lys(Boc)-OMe in standard Fmoc-based strategies.

  • Side Reactions: The harsh basic conditions can promote other side reactions, such as hydrolysis of side-chain esters or aspartimide formation in sequences containing Asp residues.

The tert-Butyl Ester (-OtBu): Acid-Labile Acidolysis

In contrast, the tert-butyl ester is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[7][8] This method is highly compatible with the most common orthogonal protection strategies in peptide synthesis:

  • Orthogonality with Fmoc Chemistry: The acid-labile nature of the -OtBu group makes it perfectly orthogonal to the base-labile Fmoc group.[1][] In Fmoc-SPPS, the Fmoc group is removed at each cycle with piperidine, while the -OtBu and other tert-butyl-based side-chain protecting groups remain intact. They are then removed simultaneously during the final cleavage from the resin with a strong acid cocktail (e.g., TFA).[8]

  • Reduced Racemization Risk: Acidolysis is significantly less prone to causing racemization compared to saponification.

  • Compatibility: This strategy aligns with the deprotection of many common side-chain protecting groups (e.g., Boc, tBu, Trt), simplifying the final cleavage step. The tert-butyl carbocation generated during cleavage can be effectively neutralized by scavengers.[8]

Caption: Deprotection pathways for -OMe and -OtBu esters.

Chapter 3: Head-to-Head Performance & Strategic Application

The choice between these two derivatives is almost entirely dictated by the intended synthesis strategy.

FeatureH-Lys(Boc)-OMeH-Lys(Boc)-OtBu
SPPS (Fmoc Strategy) Not Recommended. The basic saponification is not orthogonal to the base-labile Fmoc group.Highly Recommended. The acid-labile -OtBu group is fully orthogonal to the Fmoc group, making it a standard choice.[8]
SPPS (Boc Strategy) Not applicable as the C-terminus is anchored to the resin.Not applicable as the C-terminus is anchored to the resin.
LPPS / Fragment Condensation Viable, but with caution. Useful for synthesizing peptide fragments where the C-terminus must be deprotected without affecting acid-labile groups (e.g., Boc, OtBu side chains). However, the risk of racemization must be carefully managed.[3]Excellent Choice. Allows for C-terminal deprotection under conditions compatible with Boc-based side-chain protection. It is ideal for convergent syntheses where peptide fragments are coupled in solution.[9]
Risk of Side Reactions High risk of racemization during saponification. Potential for hydrolysis of other esters.Low risk of racemization. Cationic side reactions during acidolysis can be mitigated with scavengers (e.g., water, TIS).[8]
Overall Versatility Limited; primarily for specific solution-phase strategies.High; the workhorse for Fmoc-SPPS and a robust option for LPPS.

Chapter 4: Experimental Protocols & Workflows

To illustrate the practical differences, here are representative protocols for the C-terminal deprotection of a model dipeptide, Z-Ala-Lys(Boc)-OR.

Protocol 1: Saponification of Z-Ala-Lys(Boc)-OMe

Objective: To deprotect the C-terminal methyl ester while monitoring for epimerization.

Methodology:

  • Dissolution: Dissolve Z-Ala-Lys(Boc)-OMe (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Saponification: Cool the solution to 0°C in an ice bath. Add a 1 M solution of Lithium Hydroxide (LiOH) (1.1 eq) dropwise over 15 minutes.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching & Acidification: Carefully add 1 M HCl at 0°C until the pH of the solution is ~3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Z-Ala-Lys(Boc)-OH.

  • Analysis: Analyze the crude product by HPLC using a chiral column to quantify the extent of epimerization.

Protocol 2: Acidolysis of Z-Ala-Lys(Boc)-OtBu

Objective: To deprotect the C-terminal tert-butyl ester under standard acidolysis conditions.

Methodology:

  • Reaction Setup: Dissolve Z-Ala-Lys(Boc)-OtBu (1.0 eq) in Dichloromethane (DCM).

  • Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution (final concentration ~50% TFA in DCM).

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed (typically 1-2 hours).

  • Concentration: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Purification: The resulting crude product, Z-Ala-Lys(Boc)-OH, can be purified by precipitation from cold diethyl ether or by chromatography if necessary.

  • Analysis: Analyze the product by HPLC to confirm purity.

G cluster_sapon Workflow: Saponification (-OMe) cluster_acid Workflow: Acidolysis (-OtBu) s_start Start: Peptide-OMe s_dissolve Dissolve in THF/H₂O s_start->s_dissolve s_react Add LiOH (0°C) s_dissolve->s_react s_monitor Monitor (HPLC/TLC) s_react->s_monitor s_quench Acidify (HCl) s_monitor->s_quench s_extract Extract (EtOAc) s_quench->s_extract s_end End: Peptide-OH s_extract->s_end a_start Start: Peptide-OtBu a_dissolve Dissolve in DCM a_start->a_dissolve a_react Add TFA (RT) a_dissolve->a_react a_monitor Monitor (HPLC/TLC) a_react->a_monitor a_concentrate Concentrate / Co-evaporate a_monitor->a_concentrate a_purify Precipitate / Purify a_concentrate->a_purify a_end End: Peptide-OH a_purify->a_end

Caption: Comparative experimental workflows for C-terminal deprotection.

Senior Scientist's Recommendation: Making the Right Choice

As a guiding principle, the context of your overall synthetic plan is paramount.

  • For any standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), H-Lys(Boc)-OtBu (or more accurately, its Nα-Fmoc protected version, Fmoc-Lys(Boc)-OH) is the unequivocal choice. Its deprotection chemistry is fully orthogonal and integrated into the standard workflow.[8]

  • For Liquid-Phase Peptide Synthesis (LPPS) or fragment condensation, H-Lys(Boc)-OtBu is generally the safer and more robust option. It allows for the selective removal of the C-terminal group without jeopardizing acid-labile side-chain protection schemes (e.g., Boc/tBu).[10]

  • H-Lys(Boc)-OMe should be considered only in specific, niche scenarios within LPPS. For example, if you need to deprotect a C-terminal ester while preserving extremely acid-sensitive groups (which are rare and often have dedicated orthogonal protecting groups anyway) and are prepared to rigorously optimize saponification conditions to minimize racemization.[3] Its use has largely been superseded by more reliable and orthogonal strategies.

Conclusion

While both H-Lys(Boc)-OMe and H-Lys(Boc)-OtBu serve to introduce a side-chain protected lysine residue, they are not interchangeable. The tert-butyl ester of H-Lys(Boc)-OtBu offers superior orthogonality, compatibility with modern synthesis strategies (especially Fmoc-SPPS), and a lower risk of chiral degradation.[1][8] The methyl ester of H-Lys(Boc)-OMe , while chemically functional, presents significant challenges related to its basic deprotection, limiting its application to specialized solution-phase approaches where risks can be carefully managed. For the vast majority of peptide synthesis applications, H-Lys(Boc)-OtBu is the more reliable, versatile, and strategically sound choice.

References

  • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Gong, T., et al. (2022). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Chemical Biology.
  • Mecasys. Liquid Phase Peptides Synthesis.
  • BenchChem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Scientific Reports. A liquid-phase continuous-flow peptide synthesizer for preparing C-terminal free peptides.
  • Molecules. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • Google Patents. Liquid phase synthesis of peptides and peptide derivatives.
  • ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
  • Google Patents. Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Creative Peptides. Comparison of Peptide Synthesis Methods and Techniques.
  • ResearchGate. A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Available from: [Link]

  • Google Patents. SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Wang, P., et al. (2012). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Organic Synthesis.
  • Google Patents. Process for the saponification of aminoacid-/peptide ester.

Sources

Comparative

A Comparative Guide to LC-MS Validation for the Purity of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of modern drug development, particularly in peptide synthesis, the quality of starting materials and intermediates is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug development, particularly in peptide synthesis, the quality of starting materials and intermediates is paramount. Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, a derivative of lysine, is a fundamental building block. Its purity directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API), affecting both safety and efficacy. Consequently, a robust, reliable, and validated analytical method to assess its purity is not merely a quality control measure but a foundational requirement for a successful drug development program.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods tailored for this specific molecule. We will move beyond rote procedural lists to explore the scientific rationale behind each validation parameter, grounding our approach in the internationally recognized framework of the ICH Q2(R2) guideline.[1][2] The objective is to equip researchers and drug development professionals with the expertise to design, execute, and interpret a validation study that is scientifically sound, efficient, and compliant with global regulatory expectations.

Chapter 1: Why LC-MS? A Strategic Choice for a Complex Analyte

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in purity analysis, the combination with Mass Spectrometry (LC-MS) offers unparalleled advantages for a molecule like Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

  • Enhanced Specificity: The tert-butoxycarbonyl (Boc) protecting group makes the molecule amenable to Reversed-Phase (RP) HPLC.[3] However, potential impurities—such as diastereomers, regioisomers, or process-related impurities with similar chromophores—may co-elute. MS detection provides an orthogonal data point, the mass-to-charge ratio (m/z), which can unequivocally distinguish the target analyte from such impurities.

  • Impurity Identification: LC-MS, especially when using high-resolution mass spectrometry (HRMS), is a powerful tool for the structural elucidation of unknown impurities and degradation products.[4][5] This capability is crucial during forced degradation studies and for understanding the stability of the intermediate. Tandem MS (MS/MS) experiments further provide fragmentation data to confirm the structures of these low-level compounds.[6]

  • Superior Sensitivity: Mass spectrometry often provides greater sensitivity than UV detection, enabling the detection and quantification of trace-level impurities that might otherwise be missed.[5]

The selection of LC-MS is therefore a strategic decision to build a more robust and informative analytical procedure, ensuring a deeper understanding of the product's purity profile.

Chapter 2: The Validation Blueprint: Adherence to the ICH Q2(R2) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process, which is viewed as a continuous lifecycle from development to routine use.[1][8] Our validation strategy will be built upon the core parameters outlined in this guideline.

LC_MS_Validation_Workflow cluster_dev Phase 1: Development & Pre-Validation cluster_val Phase 2: Formal Validation Execution cluster_doc Phase 3: Documentation & Lifecycle Dev Analytical Procedure Development PreVal Pre-Validation & Robustness Assessment Dev->PreVal Protocol Validation Protocol Definition PreVal->Protocol Specificity Specificity (incl. Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ & LOD Precision->LOQ Report Validation Report Generation LOQ->Report SOP Routine Use SOP Report->SOP Lifecycle Continuous Monitoring & Revalidation SOP->Lifecycle

Caption: High-level workflow for LC-MS analytical method validation.

Chapter 3: A Comparative Analysis of Core Validation Parameters

This chapter details the experimental approach for each critical validation parameter, explaining the causality behind the chosen protocols.

Specificity: The Cornerstone of Purity Testing
  • Definition: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a purity test, this means demonstrating that the signal for the main analyte does not include contributions from any other substance.

  • Causality & Experimental Choice: The primary threat to specificity is co-elution. While MS provides mass selectivity, chromatographic separation is crucial.[10] The most rigorous way to prove specificity is through forced degradation studies. By intentionally creating degradation products, we challenge the method to separate these new entities from the parent compound. The structural vulnerabilities of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate are the acid-labile Boc group, the base-labile ester group, and potential oxidation sites on the amino acid backbone.[11]

  • Experimental Protocol (Forced Degradation):

    • Prepare five separate solutions of the analyte in a suitable solvent.

    • Acid Stress: Add 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection. Rationale: To challenge the stability of the acid-labile Boc-protecting group.

    • Base Stress: Add 0.1 M NaOH and hold at room temperature for 2 hours. Neutralize before injection. Rationale: To induce hydrolysis of the methyl ester group.

    • Oxidative Stress: Add 3% H₂O₂ and hold at room temperature for 8 hours. Rationale: To assess potential oxidation of the amino acid structure.[12]

    • Thermal Stress: Heat the solid material at 80°C for 24 hours, then dissolve.

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

    • Analyze the unstressed sample and all five stressed samples by the proposed LC-MS method.

    • Data Evaluation: Use a photodiode array (PDA) detector in series with the MS to evaluate peak purity for the main analyte peak in each chromatogram. The MS data will confirm the identity of the main peak and help identify the masses of any new degradation products formed. The method is specific if the main peak is spectrally pure and all major degradation products are chromatographically resolved.

Linearity and Range
  • Definition: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The Range is the interval over which this relationship holds true with acceptable accuracy and precision.[13]

  • Causality & Experimental Choice: For a purity method, the range must cover from the Limit of Quantitation (LOQ) for impurities up to approximately 120% of the assay concentration.[14] This ensures the method is valid for quantifying both trace-level impurities and the main component. A minimum of five concentration levels is required by ICH guidelines.

  • Experimental Protocol:

    • Prepare a stock solution of a high-purity reference standard of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

    • Perform a serial dilution to create at least five concentration levels spanning the desired range (e.g., from 0.05% to 120% of the nominal sample concentration).

    • Inject each concentration level in triplicate.

    • Plot the average peak area response versus concentration.

    • Perform a linear regression analysis.

  • Data Presentation & Acceptance Criteria:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²)≥ 0.9980.9995
y-interceptShould be close to zero and statistically evaluated150 (Pass)
Residuals PlotRandom distribution around the x-axisRandom Scatter
Accuracy
  • Definition: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Causality & Experimental Choice: For a purity assay, accuracy is typically evaluated by analyzing a sample of known purity (i.e., a reference standard) or by a spike-recovery experiment. For impurities, accuracy is assessed by spiking the drug substance with known levels of impurities. If impurity standards are not available, accuracy can be inferred from the linearity data.

  • Experimental Protocol (Spike-Recovery):

    • Prepare a sample solution of the test material.

    • Spike the sample solution with known amounts of a reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Analyze the samples and calculate the percent recovery for each.

  • Data Presentation & Acceptance Criteria:

Spike LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery
80%99.5%101.0%99.8%100.1%
100%98.9%100.2%100.5%99.9%
120%101.2%99.3%100.8%100.4%
Overall Acceptance Criteria: 98.0% - 102.0% Pass
Precision
  • Definition: Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

  • Causality & Experimental Choice:

    • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. This measures the inherent variability of the method itself.

    • Intermediate Precision (Inter-assay precision): Assesses the influence of operational variables, such as different days, different analysts, or different equipment. This demonstrates the method's ruggedness in a real-world lab environment.

  • Experimental Protocol:

    • Repeatability: Prepare six independent samples of the material at 100% of the test concentration. Analyze them on the same day by the same analyst.

    • Intermediate Precision: A second analyst repeats the experiment on a different day, and if possible, on a different instrument, preparing another six samples.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements and for all twelve measurements combined.

  • Data Presentation & Acceptance Criteria:

Precision Level%RSD (Analyst 1, Day 1)%RSD (Analyst 2, Day 2)Combined %RSD (All 12)
Assay Result0.45%0.51%0.48%
Acceptance Criterion RSD ≤ 2.0% RSD ≤ 2.0% RSD ≤ 2.0%
Limit of Quantitation (LOQ)
  • Definition: The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[15]

  • Causality & Experimental Choice: The LOQ is a critical parameter for an impurity method, as it defines the lower limit of the reporting threshold. It is typically established by evaluating the signal-to-noise ratio (S/N) or by determining the concentration at which a certain level of precision (%RSD) is achieved. An S/N ratio of 10 is a common starting point.

  • Experimental Protocol:

    • Prepare a series of dilute solutions of the analyte.

    • Inject the solutions and determine the concentration at which the S/N ratio is approximately 10.

    • To confirm this LOQ, prepare six independent samples at this concentration and inject them.

    • Calculate the %RSD for the six measurements and assess accuracy. The precision at the LOQ should typically be ≤ 10% RSD.

Chapter 4: A Deeper Dive: The Forced Degradation Workflow

Forced degradation is the most critical experiment for proving the stability-indicating nature of a purity method.[12][16] It requires a systematic approach to ensure that potential degradation pathways are adequately explored.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_eval Evaluation Criteria Start Prepare Analyte Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Light Source) Start->Photo Analysis LC-MS Analysis of all Samples (Stressed, Unstressed, Blank) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Data Evaluation Analysis->Evaluation Resolution Peak Resolution (Degradants vs. Parent) Evaluation->Resolution Purity Peak Purity Assessment (PDA Detector) Evaluation->Purity Mass_Balance Mass Balance Calculation Evaluation->Mass_Balance Report Report Results Resolution->Report Purity->Report Mass_Balance->Report

Caption: Experimental workflow for a forced degradation study.

A key aspect of evaluating the results is performing a mass balance calculation. The sum of the assay value and the levels of all degradation products should ideally be close to 100% of the initial assay value. This demonstrates that all significant degradation products have been detected.

Conclusion: A Pathway to a Self-Validating System

Validating an LC-MS method for the purity of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a systematic, multi-faceted process that goes far beyond simple protocol execution. It requires a deep understanding of the analyte's chemistry, the principles of chromatography and mass spectrometry, and the logic underpinning regulatory guidelines.

By adopting a science-driven approach—exploring potential degradation pathways through forced degradation, rigorously testing performance across the intended range, and meticulously documenting every step—researchers can build a self-validating analytical system. Such a system not only meets regulatory requirements but also provides a high degree of confidence in the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]

  • Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: ResearchGate URL: [Link]

  • Title: A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: Proteins & Peptides Forced Degradation Studies Source: CD Formulation URL: [Link]

  • Title: A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis Source: NorthEast BioLab URL: [Link]

  • Title: Forced degradation studies: an essential tool for the formulation development of vaccines Source: Dove Medical Press URL: [Link]

  • Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course Source: Sisu@UT URL: [Link]

  • Title: LC-MS method validation in scientific research: it's time to harmonize and exemplify Source: Eurachem URL: [Link]

  • Title: How to validate a bioanalytical LC-MS/MS method for PK studies? Source: Patsnap Synapse URL: [Link]

  • Title: LC-MS method validation resources Source: Reddit URL: [Link]

  • Title: Susceptible amino acids to chemical degradation Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms)
  • Title: How to analyze synthetic peptide by LC and LCMS? Source: ResearchGate URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Stereochemical Purity of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Batches

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's safety and effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. This is particularly true for amino acid derivatives like Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, a protected form of lysine methyl ester. The presence of the undesired enantiomer can lead to off-target effects or reduced therapeutic potency.[1] This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core of this guide is built on the principles of scientific integrity, ensuring that each described protocol is a self-validating system. We will explore the causality behind experimental choices, grounding our recommendations in authoritative sources and established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

The Criticality of Stereochemical Purity

Chirality is a fundamental property of many biological molecules, and living systems often exhibit a high degree of stereoselectivity.[1] For a molecule like Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, which serves as a crucial intermediate in the synthesis of peptides and other pharmacologically active compounds, ensuring a high enantiomeric excess (e.e.) is paramount. The presence of even small amounts of the undesired enantiomer can have significant consequences in the final drug product.

This guide will compare and contrast the most effective analytical techniques for quantifying the enantiomeric purity of this specific lysine derivative. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD), providing a comprehensive toolkit for the modern analytical chemist.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for determining stereochemical purity is often a balance between resolution, sensitivity, speed, and the specific properties of the analyte. For Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, its Boc and methyl ester protecting groups influence its solubility and chromatographic behavior, making certain techniques more suitable than others.

Methodology Principle Resolution Sensitivity Sample Throughput Key Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).ExcellentHigh (UV/MS detection)Moderate to HighRobust, quantitative, widely available.[7][8][9][10]Requires method development for specific compounds.
NMR Spectroscopy Diastereomeric differentiation using chiral derivatizing or solvating agents.Good to ExcellentModerateLowProvides structural information, no need for a reference standard of the other enantiomer.[9][11][12]Lower sensitivity than HPLC, can be complex to interpret.[13]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.N/A (determines absolute configuration)ModerateLow to ModerateProvides absolute configuration without crystallization.[1][14][15][16]Requires specialized equipment, can be challenging for conformationally flexible molecules.[1]

Detailed Experimental Protocols and Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, accuracy, and robustness.[9] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Caption: Workflow for Chiral HPLC Analysis.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating protected amino acid esters.[7] For N-Boc protected amino acids, macrocyclic glycopeptide-based columns like CHIROBIOTIC™ T or R have also shown high selectivity.[8][17] A SUMICHIRAL OA-3300 column can also be effective for BOC-amino acids.[18]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like 2-propanol or ethanol. For this compound, a starting mobile phase of 90:10 (v/v) hexane:2-propanol is a good starting point. The addition of a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape for amino compounds.[10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate batch.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP)

    • Mobile Phase: 90:10 (v/v) Hexane:2-Propanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers. The major peak will be the desired L-enantiomer.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation.[9] This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent, which results in distinct NMR signals for each stereoisomer.[11]

Caption: NMR Analysis with a Chiral Derivatizing Agent.

  • Chiral Derivatizing Agent: Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a classic and effective choice for creating diastereomeric esters with the amino group of the lysine derivative.

  • Derivatization Reaction:

    • In an NMR tube, dissolve approximately 5 mg of the Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate sample in 0.5 mL of deuterated chloroform (CDCl₃).

    • Add a small, non-nucleophilic base such as pyridine (1.2 equivalents).

    • Add Mosher's acid chloride (1.1 equivalents) dropwise while gently swirling the tube.

    • Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes), monitoring by TLC if necessary.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or fluorine-19 (¹⁹F) NMR spectrum of the reaction mixture. ¹⁹F NMR is often preferred as the trifluoromethyl group provides a clean singlet for each diastereomer in a region of the spectrum that is typically free of other signals.[11]

  • Data Analysis:

    • Identify the distinct signals corresponding to the two diastereomers. In the ¹H NMR spectrum, the methoxy or methyl ester protons often show the largest chemical shift difference.

    • Carefully integrate the corresponding signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] It provides information about the absolute configuration of a molecule in solution, making it a powerful tool for confirming the identity of the desired enantiomer.[1][14]

Caption: Workflow for VCD Analysis.

  • Sample Preparation:

    • Prepare a concentrated solution (typically 0.05 to 0.1 M) of the Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate sample in a suitable infrared-transparent solvent, such as carbon tetrachloride or deuterated chloroform.

  • Spectral Acquisition:

    • Acquire the VCD and infrared absorption spectra of the sample using a commercial VCD spectrometer.

    • Data acquisition may take several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform ab initio or density functional theory (DFT) calculations to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the L-enantiomer).

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1] If the signs are opposite, the sample has the opposite absolute configuration.

Regulatory Context and Impurity Thresholds

It is crucial to consider the regulatory landscape when validating the purity of pharmaceutical intermediates. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] While enantiomeric impurities are excluded from this specific guideline, the principles of controlling impurities to ensure safety and quality are directly applicable. The reporting threshold for organic impurities is typically 0.05%.[3] Therefore, analytical methods for stereochemical purity should be validated to accurately quantify the undesired enantiomer at or below this level.

Furthermore, any residual solvents from the synthesis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate must be controlled according to ICH Q3C and USP <467> guidelines.[2][19][20][21][22][23] These guidelines classify solvents based on their toxicity and set limits for their presence in pharmaceutical products.

Conclusion

Validating the stereochemical purity of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has provided a comparative overview of the primary analytical techniques for this purpose: chiral HPLC, NMR spectroscopy, and VCD.

  • Chiral HPLC stands out as the most practical and widely used method for routine quality control due to its high resolution, sensitivity, and quantitative accuracy.

  • NMR spectroscopy with chiral derivatizing agents is an excellent confirmatory technique that provides valuable structural information and does not require a reference standard for the undesired enantiomer.

  • Vibrational Circular Dichroism is a powerful tool for the unambiguous determination of absolute configuration, particularly during process development and for the characterization of reference standards.

The selection of the most appropriate method will depend on the specific requirements of the analysis, from high-throughput screening of multiple batches to the definitive characterization of a new synthetic route. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently ensure the stereochemical integrity of this vital chiral building block.

References

  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27). USP-NF.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). Journal of the Pharmaceutical Society of Korea.
  • (467) RESIDUAL SOLVENTS - USP-NF. (2007, March 23). USP-NF.
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. Lejan Team.
  • Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. (2019, February 28).
  • Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. (2024, October 5). PubMed.
  • 〈467〉 Residual Solvents - USP-NF ABSTRACT. USP-NF.
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • FAQs: <467> Residual Solvents. US Pharmacopeia (USP).
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
  • Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir. ChemRxiv.
  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024, January 23). YouTube.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20).
  • 19F NMR-based chemosensing has emerged as a burgeoning subfield in chiral analysis. PMC.
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (2011, July 15). PubMed.
  • Amino Acid and Peptide Chiral Separ
  • Chiral Columns for enantiomer separ

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate—commonly referred to as H-Lys(Boc)-OMe or Nε-Boc-L-lysine met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate—commonly referred to as H-Lys(Boc)-OMe or Nε-Boc-L-lysine methyl ester—is a selectively protected amino acid derivative critical to solid-phase peptide synthesis (SPPS) and medicinal chemistry workflows. While this compound is not classified as acutely toxic under the Globally Harmonized System (GHS)[1], it is a synthetic organic chemical that falls strictly under the Resource Conservation and Recovery Act (RCRA) regulations for laboratory waste.

As an Application Scientist, I cannot overstate this: sink disposal of this compound is strictly prohibited [2]. Proper disposal ensures environmental compliance, prevents dangerous cross-reactions in waste streams, and maintains the integrity of your laboratory's safety infrastructure.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, you must understand the physical and chemical parameters of the material you are handling.

Property / ParameterSpecification / Hazard Profile
Chemical Name Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Common Synonyms H-Lys(Boc)-OMe·HCl, Nε-Boc-L-lysine methyl ester hydrochloride
CAS Registry Number 2389-48-2 (for the HCl salt)
Physical State Solid (White to light yellow powder)
GHS Classification Not classified as a hazardous substance (Non-hazardous organic)[1]
Chemical Incompatibilities Strong oxidizing agents, strong acids[3]
Primary Disposal Route High-temperature incineration via certified EH&S vendor[4]

Mechanistic Causality in Waste Segregation

Waste management is not merely an administrative task; it is an extension of chemical reactivity. The tert-butoxycarbonyl (Boc) protecting group on the ε-amino moiety of this lysine derivative is highly acid-labile.

The Causality of Pressurization: If H-Lys(Boc)-OMe waste is inadvertently mixed with strong acids (such as Trifluoroacetic acid, TFA, which is ubiquitous in peptide cleavage cocktails), the Boc group will rapidly decompose. This decomposition mechanistically yields isobutylene gas and carbon dioxide. Sealing this reactive mixture in a standard, unvented waste carboy will lead to rapid pressurization and potential container rupture. Therefore, liquid waste streams containing both Boc-protected amino acids and cleavage acids must be stored in containers with vented caps until the reaction is fully quenched and off-gassing ceases.

Standard Operating Procedures (SOP): Step-by-Step Disposal

Every protocol in your laboratory must be a self-validating system. Follow these distinct workflows based on the physical state of the waste.

Protocol A: Solid Waste Management (Unused, Expired, or Spilled Powder)
  • Collection: Sweep up spilled powder using a dedicated anti-static brush and dustpan. Avoid generating airborne dust, as fine organic powders can pose a mild inhalation irritant risk[3].

  • Containment: Transfer the solid material into a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE)[5].

  • Labeling (Critical Step): Affix a standardized waste label. Explicitly write the full chemical name: "Solid Organic Waste: Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate". Do not use abbreviations like "H-Lys(Boc)-OMe," as EPA and RCRA regulations require full, unabbreviated chemical names on all waste labels[6].

  • Validation: Ensure the container is tightly sealed to prevent moisture ingress, as the HCl salt is hygroscopic. Moisture complicates the weighing and incineration processing by your waste vendor.

Protocol B: Liquid Waste Management (Post-Reaction Solutions)
  • Matrix Identification: Determine the primary solvent matrix of your peptide synthesis waste. If the compound is dissolved in Dichloromethane (DCM), route it to the Halogenated Solvent waste stream. If dissolved in Dimethylformamide (DMF) or Methanol, route it to the Non-Halogenated Solvent waste stream.

  • Acid Check & Venting: Verify the pH of the waste stream. If the solution contains TFA or other strong acids, utilize an HDPE carboy equipped with a vented pressure-relief cap to safely release isobutylene/CO₂ gas.

  • Transfer: Use a secondary containment tray during transfer to catch any accidental spills[5]. Pour the solution slowly to avoid splashing.

  • Documentation: Update the waste log attached to the carboy with the estimated volume and percentage concentration of the lysine derivative[6].

Regulatory Compliance: Satellite Accumulation Areas (SAA)

Under EPA guidelines, chemical waste must be accumulated at or near the point of generation, under the control of the operator[7].

  • Container Management: Containers must be kept closed at all times except when actively adding or removing waste. Do not leave funnels resting in hazardous waste containers[6].

  • Segregation: Segregate waste by hazard class. Ensure that acidic waste streams are kept physically separated from basic or cyanide-containing streams[2].

  • Time Limits (EPA Subpart K): For academic and research institutions operating under EPA 40 CFR Part 262 Subpart K, hazardous waste must be removed from the laboratory by trained professionals every 12 months[7]. This provides operational flexibility compared to the strict 72-hour removal rule for standard industrial large-quantity generators once a container is full[6].

Process Visualization

WasteWorkflow Start Waste Generation: H-Lys(Boc)-OMe State Determine Physical State & Matrix Start->State Solid Solid Powder (Spills/Expired) State->Solid Unreacted/Dry Liquid Liquid Solution (e.g., DMF/DCM/TFA) State->Liquid Post-Reaction SolidBin Solid Organic Waste Container Solid->SolidBin AcidCheck Contains Strong Acid (e.g., TFA)? Liquid->AcidCheck SAA Satellite Accumulation Area (SAA) SolidBin->SAA LiquidBin Halogenated or Non-Halogenated Bin LiquidBin->SAA AcidCheck->LiquidBin No VentBin Vented Cap Container (Prevent Gas Buildup) AcidCheck->VentBin Yes (Boc Cleavage) VentBin->SAA Disposal EH&S Pickup & Incineration SAA->Disposal Max 12 Months (EPA Subpart K)

Figure 1: Decision tree for the segregation and disposal of H-Lys(Boc)-OMe laboratory waste.

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety.[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." Columbia University EH&S.[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities." eCFR.gov.[Link]

Sources

Handling

Advanced Laboratory Handling and Safety Protocol: Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate , commonly referred to as H-Lys(Boc)-OMe or its commercially ubiquitous hydrochloride salt H-Lys(Boc)-OMe·HCl (CAS: 2389-48-2), is a critical amino acid derivative u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate , commonly referred to as H-Lys(Boc)-OMe or its commercially ubiquitous hydrochloride salt H-Lys(Boc)-OMe·HCl (CAS: 2389-48-2), is a critical amino acid derivative utilized extensively in solution-phase and solid-phase peptide synthesis (SPPS)[1],[2].

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond generic safety data sheets. This protocol details the mechanistic causality behind required Personal Protective Equipment (PPE), operational handling, and waste disposal, ensuring that your laboratory maintains the highest standards of safety, chemical integrity, and workflow efficiency.

Mechanistic Risk Assessment & Chemical Profiling

Understanding the physicochemical behavior of H-Lys(Boc)-OMe·HCl is the foundation of safe handling. The presence of the tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino side chain allows for the selective coupling of the alpha-amino group[2],[3]. However, its salt form and protecting group chemistry dictate specific environmental and safety controls.

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / ClassificationCausality & Operational Impact
Physical State White to off-white solid/powder[1],[4]Fine particulate nature increases the risk of aerosolization during transfer and weighing.
Solubility Soluble in Methanol, DMSO, DMF, and Water[1],[4]Highly versatile for synthesis, but readily absorbs ambient moisture (hygroscopic)[1].
Stability Acid-labile (Boc group)[5],[6]Exposure to strong acids triggers premature deprotection, releasing isobutylene and CO2 gas[7].
GHS Hazards H315, H319, H335[1]Causes skin/eye irritation. Inhalation of the hydrochloride dust causes respiratory tract irritation[1].
Storage 2–8°C (Powder)[8]; -20°C to -80°C (Solutions)[9]Prevents hydrolysis of the methyl ester and thermal degradation of the Boc group[9],[8].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient without understanding why specific barriers are required. The hygroscopic and irritating nature of H-Lys(Boc)-OMe·HCl[1] necessitates the following targeted PPE matrix.

Table 2: PPE Matrix & Mechanistic Justification
Equipment CategoryRecommended SpecificationMechanistic Justification
Respiratory Protection N95 (US) or FFP2 Particulate Respirator,[10]Weighing the dry hydrochloride salt generates micro-dust. The N95 filter prevents inhalation of these particulates, directly mitigating H335 (respiratory irritation) risks.
Eye Protection Tight-fitting chemical safety goggles / Eyeshields,[1]Prevents airborne dust from settling on the ocular mucosa, preventing H319 (serious eye irritation)[1].
Hand Protection Nitrile gloves (Double-gloving recommended)[1],[5]Prevents H315 (skin irritation). Double-gloving is critical when solubilizing the compound in DMSO, as DMSO rapidly transports dissolved solutes through the dermal barrier[1].
Body Protection Flame-resistant laboratory coat[5]Classified as a combustible solid (Storage Class 11). A lab coat provides a primary barrier against static-induced particulate ignition.

Operational Workflow: Handling & Synthesis Integration

To maintain the efficacy of H-Lys(Boc)-OMe·HCl and protect the operator, the transition from cold storage to the reaction vessel must be strictly controlled.

Step-by-Step Methodology: Preparation of Working Solutions
  • Thermal Equilibration: Remove the tightly sealed container from 2–8°C storage[4]. Do not open immediately. Allow the container to equilibrate to room temperature in a desiccator for 30–60 minutes. Causality: Opening a cold vial introduces ambient moisture, which condenses on the hygroscopic powder, leading to rapid degradation and inaccurate weighing[8].

  • Ventilated Weighing: Transfer the vial to a certified fume hood or Local Exhaust Ventilation (LEV) station. Don the N95 respirator and eyeshields. Weigh the required mass using anti-static weigh boats to prevent the powder from aerosolizing or clinging to surfaces.

  • Solubilization: Dissolve the reagent in the chosen anhydrous solvent (e.g., DMSO, DMF, or Methanol)[1],[4]. For example, a standard protocol yields a clear solution at ≥ 2.5 mg/mL in DMSO[9].

  • Stock Storage: If preparing stock solutions for future use, aliquot the solution into inert, tightly sealed vials. Flush the headspace with Nitrogen or Argon gas[8] and store at -20°C (stable for 6 months) or -80°C (stable for 1 year)[9].

Workflow Start Equilibrate Reagent to Room Temp Weigh Weigh under Local Exhaust Ventilation Start->Weigh Prevents moisture condensation Solubilize Solubilize in DMF / DMSO / MeOH Weigh->Solubilize Minimizes aerosolization Couple Peptide Coupling (e.g., HATU / DIPEA) Solubilize->Couple Immediate synthesis use Store Store Stock Solutions (-20°C to -80°C) Solubilize->Store Aliquot for longevity

Operational workflow for the safe handling and synthesis integration of H-Lys(Boc)-OMe·HCl.

Boc-Deprotection & Waste Management Plan

The tert-butoxycarbonyl (Boc) group is highly stable to bases but is intentionally cleaved using strong Brønsted acids, most commonly Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5],[6]. This deprotection step presents unique safety and disposal challenges.

Step-by-Step Methodology: Deprotection & Disposal
  • Controlled Acid Addition: Perform all deprotection reactions in a fume hood. Slowly add the TFA/DCM cleavage cocktail to the Boc-protected intermediate[5].

  • Off-Gassing Management: The acidic cleavage of the Boc group generates isobutylene and carbon dioxide gases[7]. Ensure the reaction vessel is properly vented (e.g., via a bubbler or open condenser) to prevent dangerous pressure build-up and potential vessel rupture.

  • Effluent Segregation: Once the deprotection is complete and the product is extracted, the remaining acidic liquid waste (containing TFA, DCM, and cleaved byproducts) must be strictly segregated[5],[6].

  • Disposal: Do not mix TFA waste with standard organic solvents. Collect it in clearly labeled, chemically compatible HDPE (High-Density Polyethylene) containers designated for "Halogenated Acidic Organic Waste." This waste must be disposed of via regulated chemical incineration[6].

WasteLogic Deprotect Boc Deprotection (TFA / DCM) Gas Isobutylene & CO2 (Vent to Fume Hood) Deprotect->Gas Off-gassing Liquid Acidic Liquid Waste (TFA / Solvents) Deprotect->Liquid Effluent collection Neutralize Segregation: Halogenated Acid Waste Liquid->Neutralize Transfer Incinerate Regulated Chemical Incineration Neutralize->Incinerate Final disposal

Logical segregation and disposal pathway for Boc-deprotection reaction effluents.

Emergency Response Protocols

Despite rigorous controls, accidental exposure or spills require immediate, protocol-driven responses:

  • Dry Powder Spill: Do not sweep dry powder, as this will aerosolize the irritating hydrochloride salt[5]. Gently cover the spill with damp, absorbent paper towels to suppress dust, carefully scoop into a hazardous waste container, and wash the area thoroughly with water and detergent.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If the chemical was dissolved in DMSO, aggressive washing is critical, as DMSO accelerates dermal absorption[9],[1].

  • Inhalation: If respiratory irritation occurs (H335), immediately move the affected personnel to fresh air. Seek medical attention if coughing or respiratory distress persists[1].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.